5-Amino-2-methylpentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFMLSXCXIQDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626743 | |
| Record name | 5-Amino-2-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10483-15-5 | |
| Record name | 5-Amino-2-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Amino-2-methylpentanenitrile
CAS Number: 10483-15-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data, which for this specific compound is limited. It is essential to consult comprehensive safety data sheets (SDS) and conduct a thorough risk assessment before handling or using this chemical.
Chemical Identity and Properties
5-Amino-2-methylpentanenitrile is a chemical compound with the molecular formula C6H12N2.[1] It is also known by the synonym 5-Amino-2-methylvaleronitrile.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 10483-15-5 | PubChem |
| Molecular Formula | C6H12N2 | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(CCCN)C#N | PubChem |
| InChI | InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3 | PubChem |
| InChIKey | DLFMLSXCXIQDGZ-UHFFFAOYSA-N | PubChem |
Table 2: Computed Properties of this compound [1]
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 112.100048391 Da | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 89.9 | PubChem |
Spectroscopic Data
Publicly available spectral information for this compound includes Gas Chromatography-Mass Spectrometry (GC-MS) and vapor phase Infrared (IR) spectra.[1] Researchers should consult spectral databases for detailed spectral data.
Experimental Protocols
A generalized workflow for the characterization of a novel or synthesized batch of this compound is proposed below.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or associated signaling pathways of this compound. Researchers investigating this compound would need to conduct initial biological screening assays to determine its potential applications. A general workflow for such an investigation is outlined below.
Safety and Handling
For related compounds, such as other aminonitriles, potential hazards may include toxicity if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.
Conclusion
This compound is a chemical compound for which basic identifying and computed physicochemical properties are available. However, a comprehensive understanding of its synthesis, experimental properties, biological activity, and safety profile is lacking in the public domain. This guide provides the available information and outlines general workflows for further investigation. Researchers and drug development professionals are encouraged to perform their own detailed literature and safety assessments before commencing any work with this compound.
References
5-Amino-2-methylpentanenitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-2-methylpentanenitrile. Due to a scarcity of published experimental data for this specific compound, this document primarily relies on computed properties from reputable chemical databases. This guide also explores the general synthesis and potential biological activities of aminonitriles as a class, offering a framework for future research and development efforts.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is critical to note that most of the available data is computational and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C6H12N2 | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 10483-15-5 | PubChem[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| XLogP3 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 112.100048391 Da | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
Spectral Data
-
Gas Chromatography-Mass Spectrometry (GC-MS): A spectrum is referenced, suggesting its amenability to this analytical technique.[1]
-
Infrared (IR) Spectrum: A vapor phase IR spectrum is noted.[1]
Acquisition and interpretation of experimental Nuclear Magnetic Resonance (NMR) and IR spectra are crucial next steps for the definitive characterization of this molecule.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available. However, the synthesis of α-aminonitriles is classically achieved through the Strecker reaction .[2][3] This well-established method offers a generalizable workflow for the preparation of aminonitriles.
General Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and hydrogen cyanide. The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide ion to form the α-aminonitrile.
Caption: Generalized workflow for the synthesis of α-aminonitriles via the Strecker reaction.
Potential Biological Activities and Signaling Pathways
Specific biological activities or signaling pathway interactions for this compound have not been reported. However, the broader class of aminonitriles has garnered interest in the pharmaceutical and clinical sectors for their bioactive potential.[4] Research indicates that some aminonitriles exhibit promising antimicrobial and antitumor activities.[2][4] These compounds are also valuable precursors in the synthesis of amino acid analogs, which can be explored as potential antimetabolites.[5]
The mechanism of action for the observed bioactivities of aminonitriles is not fully elucidated but is an active area of research. The presence of both an amino group and a nitrile group provides multiple points for potential interaction with biological targets.
Caption: Potential biological activities and applications of the aminonitrile chemical class.
Safety and Handling
Specific safety and handling data for this compound is not available. As with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For related compounds, such as other aminonitriles and aminopyridines, hazards include toxicity if swallowed or in contact with skin, and the potential for skin and eye irritation.[6][7][8][9]
Conclusion
This compound is a chemical entity with established computed properties but a significant lack of experimental data. This guide summarizes the available information and provides a framework for future investigation based on the known chemistry and biological potential of the broader class of aminonitriles. Further research is warranted to experimentally determine its physical and chemical properties, develop specific and efficient synthetic protocols, and explore its potential applications in drug discovery and development.
References
- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Aminonitriles and aminothioamides related to natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to 5-Amino-2-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary amine and a nitrile group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of a chiral center at the second carbon position suggests the possibility of stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the known properties of this compound, alongside a proposed experimental framework for its synthesis and characterization, which is essential for its potential application in drug discovery and development.
While specific experimental protocols and detailed biological activity studies for this compound are not extensively documented in publicly accessible literature, this guide constructs a robust, hypothetical workflow based on established principles of organic synthesis and analytical chemistry. This provides a practical foundation for researchers interested in exploring the potential of this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. These data are compiled from established chemical databases.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| CAS Number | 10483-15-5 | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| Canonical SMILES | CC(CCCN)C#N | PubChem[1] |
| InChI Key | DLFMLSXCXIQDGZ-UHFFFAOYSA-N | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Exact Mass | 112.100048391 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem (Computed)[1] |
Proposed Experimental Protocols
The following sections detail a plausible, albeit hypothetical, experimental approach for the synthesis and characterization of this compound.
Synthesis: Reductive Amination of a Cyano-Ketone
A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone.
Objective: To synthesize this compound from a suitable keto-nitrile precursor.
Materials:
-
4-Cyano-4-methyl-2-pentanone (precursor)
-
Ammonia (in methanol, 7N solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1M solution)
-
Sodium hydroxide (1M solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-Cyano-4-methyl-2-pentanone precursor in anhydrous methanol.
-
Amine Source: To this solution, add a stoichiometric excess of ammonia in methanol.
-
Reducing Agent: Slowly add sodium cyanoborohydride to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours. Alternatively, the mixture can be subjected to catalytic hydrogenation.
-
Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic.
-
Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. To the remaining aqueous layer, add diethyl ether and basify with 1M sodium hydroxide solution until a pH greater than 10 is achieved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve the following spectroscopic techniques to confirm its structure and purity.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number of different types of protons and their connectivity. Expected signals would correspond to the methyl group, the methine proton adjacent to the nitrile, the methylene groups of the pentane chain, and the amine protons.
-
¹³C NMR: To identify the number of different types of carbon atoms. Key signals would include the nitrile carbon, the carbons of the aliphatic chain, and the methyl carbon.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups. Characteristic absorption bands would be expected for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C≡N stretching of the nitrile group (around 2200-2260 cm⁻¹).
-
C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹).
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) would be employed to confirm the molecular ion peak corresponding to the molecular weight of 112.17 g/mol .
Structural Relationships of Isomers
Understanding the structural isomers of this compound is crucial for interpreting analytical data and for structure-activity relationship (SAR) studies in drug discovery.
Caption: Structural relationship between this compound and its positional isomers.
Conclusion and Future Directions
This compound represents a molecule of interest for synthetic and medicinal chemistry due to its dual functionality. While detailed experimental data remains sparse in the public domain, this guide provides a solid theoretical and practical framework for its synthesis and characterization. Future research should focus on the development and optimization of a reliable synthetic route, followed by a thorough investigation of its biological activities. The exploration of its potential as a scaffold in the design of novel therapeutic agents or as a monomer in the creation of advanced polymers could unveil exciting new applications for this versatile chemical entity. For drug development professionals, the chirality of this molecule warrants the separation and individual biological evaluation of its enantiomers, as stereochemistry often plays a critical role in pharmacological activity.
References
A Technical Guide to the Spectral Analysis of 5-Amino-2-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectral data for 5-Amino-2-methylpentanenitrile (CAS No. 10483-15-5).[1] Due to the limited availability of public experimental spectra for this specific compound, this document combines reported spectroscopic information with predicted values based on the analysis of its functional groups. The guide is intended to assist researchers in identifying and characterizing this molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₂N₂[1]
-
Molecular Weight: 112.17 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) for the protons in this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃) | ~1.3 | Doublet | 3H |
| H-b (CH) | ~2.8 | Multiplet | 1H |
| H-c (CH₂) | ~1.6-1.8 | Multiplet | 2H |
| H-d (CH₂) | ~1.5-1.7 | Multiplet | 2H |
| H-e (CH₂) | ~2.7 | Triplet | 2H |
| H-f (NH₂) | ~1.5-2.5 (broad) | Singlet | 2H |
Predicted ¹³C NMR Spectral Data
The table below shows the predicted chemical shifts for the carbon atoms in this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~20 |
| C-2 (CH) | ~30 |
| C-3 (CH₂) | ~35 |
| C-4 (CH₂) | ~25 |
| C-5 (CH₂) | ~40 |
| C-6 (CN) | ~120 |
Infrared (IR) Spectroscopy Data
Vapor-phase IR spectral data for this compound has been recorded, although the complete dataset is not publicly disseminated. The expected characteristic absorption bands are detailed below, based on the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400-3250 (two bands for primary amine) | Medium |
| C-H Stretch (Alkyl) | 3000-2850 | Medium to Strong |
| C≡N Stretch (Nitrile) | 2260-2240 | Sharp, Medium |
| N-H Bend (Amine) | 1650-1580 | Medium |
| C-N Stretch (Amine) | 1250-1020 | Weak to Medium |
The presence of a primary amine is typically indicated by two bands in the N-H stretching region.[2] The nitrile group is characterized by a sharp absorption in the 2260-2240 cm⁻¹ range.[3][4]
Mass Spectrometry (MS) Data
GC-MS data for this compound is known to exist. The fragmentation pattern can be predicted based on the structure of the molecule.
| m/z | Predicted Fragment | Notes |
| 112 | [M]⁺ | Molecular ion peak (expected to be of odd mass due to the nitrogen rule). |
| 111 | [M-H]⁺ | Loss of a hydrogen atom. |
| 97 | [M-CH₃]⁺ | Loss of a methyl group. |
| 83 | [M-C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |
| 70 | Further fragmentation. | |
| 41 | Possible McLafferty rearrangement from the nitrile group.[5] | |
| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines. |
The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8]
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or pure salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The typical scanning range is 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI).
-
Mass Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GCMS Section 6.17 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety Landscape of 5-Amino-2-methylpentanenitrile: A Technical Guide
Introduction
5-Amino-2-methylpentanenitrile is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a potentially valuable building block in medicinal chemistry and organic synthesis. However, the presence of these functional groups also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide aims to provide a framework for the safe handling, storage, and disposal of this compound, targeted at researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is limited to computed properties. These values, summarized in Table 1, can help in predicting its behavior but should not be considered a substitute for experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 112.100048 g/mol | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 89.9 | PubChem |
Table 1: Computed Physicochemical Properties of this compound
Hazard Identification and Classification
Due to the lack of a specific Safety Data Sheet (SDS), a definitive hazard classification is not possible. However, based on the functional groups present, the following potential hazards should be considered:
-
Toxicity: Nitrile compounds can be toxic, with the potential to release cyanide in vivo. Amines can also exhibit varying degrees of toxicity.
-
Irritation: Primary amines are often corrosive or irritating to the skin, eyes, and respiratory tract.
-
Reactivity: The amino group can react with various substances. The nitrile group can undergo hydrolysis, especially in the presence of strong acids or bases.
Safe Handling and Personal Protective Equipment (PPE)
A stringent approach to safety is paramount when handling this compound. The following workflow outlines the key stages of safe handling.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound is detailed in Table 2.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Glove integrity should be checked before each use. |
| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron. | Protects against spills. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of potentially toxic vapors. |
Table 2: Recommended Personal Protective Equipment
Experimental Protocols: General Safety Procedures
While specific experimental protocols for determining the safety of this compound are not available, general methodologies for handling potentially hazardous chemicals should be strictly followed.
General Handling Protocol
-
Preparation: Before any experiment, conduct a thorough risk assessment. Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents within a certified chemical fume hood.
-
Aliquotting and Dispensing: Use appropriate tools (e.g., pipettes with disposable tips, spatulas) to handle the material. Avoid creating dust or aerosols.
-
Reaction Setup: Perform all reactions in a well-ventilated chemical fume hood. Ensure reaction vessels are properly secured.
-
Post-Reaction: Quench reactions carefully. Decontaminate all surfaces and equipment that have come into contact with the substance.
-
Waste Disposal: Dispose of all waste (solid and liquid) in clearly labeled, dedicated waste containers according to institutional and local regulations for chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area. |
Table 3: Emergency Procedures
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Conclusion
While this compound presents potential as a synthetic building block, the current lack of comprehensive safety data necessitates a highly cautious and proactive approach to its handling. The principles and procedures outlined in this guide provide a foundation for its safe use in a research and development setting. It is the responsibility of every individual handling this compound to adhere to the highest safety standards, seek out any new information as it becomes available, and always prioritize personal and collective safety.
5-Amino-2-methylpentanenitrile: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylpentanenitrile is an organic compound with the chemical formula C6H12N2.[1] It belongs to the class of aminonitriles, which are characterized by the presence of both an amine (-NH2) and a nitrile (-C≡N) functional group. This bifunctionality, in theory, makes it a potentially versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other nitrogen-containing molecules of interest in medicinal chemistry. However, a comprehensive review of the currently available scientific literature reveals a significant scarcity of detailed information regarding its synthesis, characterization, and application, particularly in the realm of drug development. This technical whitepaper summarizes the existing data and highlights the current knowledge gaps for this particular molecule.
Physicochemical Properties
Basic physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for understanding its potential behavior in chemical reactions and biological systems.
| Property | Value | Reference |
| Molecular Formula | C6H12N2 | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 10483-15-5 | [1] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 112.100048391 Da | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
Synthesis and Experimental Protocols
A thorough search of scientific databases and patent literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general methods for the synthesis of aminonitriles exist, such as the Strecker synthesis or the addition of cyanide to unsaturated amines, no literature has been found that applies these methods specifically to produce this compound with reported yields, purification methods, or detailed characterization data.
Spectroscopic Data
Applications in Drug Development
There is currently no direct evidence in the published scientific literature or patents to suggest that this compound is actively being used as an intermediate or a key building block in any drug development programs. While the broader class of aminonitriles and related heterocyclic structures are of interest in medicinal chemistry, the specific utility of this compound remains undocumented.
Signaling Pathways and Biological Activity
No studies were found that investigate the biological activity of this compound or its interaction with any known signaling pathways. Therefore, its pharmacological profile is entirely unknown.
Logical Relationship of Available Information
The following diagram illustrates the limited and disconnected nature of the currently available information for this compound.
References
5-Amino-2-methylpentanenitrile: A Technical Guide to Its Potential Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-methylpentanenitrile, a chemical entity for which specific discovery and synthetic literature is not publicly available. In the absence of direct experimental data, this document outlines plausible synthetic routes based on established chemical principles, namely Reductive Amination and the Strecker Synthesis. Detailed hypothetical experimental protocols for these methods are provided, alongside a summary of the compound's known physical and chemical properties. Furthermore, this guide explores the potential biological significance of aminonitriles as a class, offering context for the future investigation of this compound in drug discovery and development.
Introduction
This compound is a small aliphatic molecule containing both a primary amine and a nitrile functional group. While its specific discovery and biological functions have not been detailed in peer-reviewed literature, its structure is of interest to medicinal chemists and drug development professionals. Aminonitriles are recognized as versatile intermediates in organic synthesis and have been associated with a range of biological activities, including antimicrobial and antitumor properties.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. This guide aims to provide a foundational technical resource for researchers interested in the synthesis and potential applications of this compound.
Physicochemical Properties
The known properties of this compound are summarized below. This data is derived from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| CAS Number | 10483-15-5 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(CCCN)C#N | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Plausible Synthetic Routes
In the absence of a published synthesis for this compound, two common and robust methods for the formation of aminonitriles and amines are proposed: Reductive Amination and the Strecker Synthesis.
Proposed Synthesis via Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[2] This proposed route involves the reaction of a suitable aldehyde precursor, 4-formyl-4-methylbutanenitrile, with ammonia, followed by reduction of the intermediate imine.
Caption: Proposed Reductive Amination Workflow for this compound Synthesis.
Proposed Synthesis via Strecker Synthesis
The Strecker synthesis is a classic method for producing α-aminonitriles from an aldehyde, ammonia, and cyanide.[3] While this compound is not an α-aminonitrile, a modification of this reaction sequence starting from 4-methyl-4-pentenal could be envisioned. However, a more direct conceptual application of the Strecker-type reaction would involve the reaction of 4-aminobutanal with a cyanide source and a methylating agent, though this is a more complex and less direct approach. For the purpose of this guide, we will focus on the more plausible reductive amination route for a detailed hypothetical protocol.
A generalized Strecker synthesis workflow is presented for context.
Caption: Generalized Strecker Synthesis Workflow.
Hypothetical Experimental Protocols
The following protocols are representative and have not been experimentally validated for the synthesis of this compound. They are based on general procedures for the reactions described.
Reductive Amination of 4-formyl-4-methylbutanenitrile
Objective: To synthesize this compound via reductive amination.
Materials:
-
4-formyl-4-methylbutanenitrile (1.0 eq)
-
Ammonia (in methanol, 7N solution, 5.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Hydrochloric acid (1M solution)
-
Sodium hydroxide (1M solution)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-formyl-4-methylbutanenitrile in methanol, add the methanolic ammonia solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench by the slow addition of 1M HCl at 0 °C until the pH is ~2 to destroy excess hydride reagent.
-
Stir for 30 minutes, then basify the solution to pH >10 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Expected Yield: Typical yields for reductive amination reactions range from 60-90%.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, the aminonitrile scaffold is present in a number of biologically active compounds.
-
Precursors to Bioactive Molecules: Aminonitriles are valuable intermediates for the synthesis of more complex molecules, including amino acids, peptides, and heterocyclic compounds with therapeutic potential.[3][4]
-
Pharmacological Activity: The aminonitrile class of compounds has been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects.[1] The nitrile group can act as a hydrogen bond acceptor and its small size allows it to fit into sterically constrained active sites of enzymes.
-
Drug Design: The bifunctional nature of aminonitriles makes them attractive as linkers or scaffolds in drug design, allowing for the connection of different pharmacophoric elements.
Further research is required to determine if this compound possesses any intrinsic biological activity or could serve as a useful building block in the synthesis of novel therapeutic agents.
Conclusion
This compound represents an under-explored area of chemical space. This technical guide provides a starting point for researchers by proposing plausible and robust synthetic strategies. The detailed hypothetical protocols for reductive amination offer a practical approach to obtaining this compound for further study. The exploration of the potential biological roles of the broader aminonitrile class suggests that this compound could be a valuable compound for future investigations in medicinal chemistry and drug discovery. The synthesis and subsequent biological evaluation of this compound are warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminonitriles and aminothioamides related to natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 5-Amino-2-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary amine and a nitrile group. This guide provides a detailed overview of its theoretical and computed properties, leveraging data from established chemical databases. The document summarizes key molecular and physicochemical properties in structured tables for clarity. In the absence of published experimental protocols for its synthesis and analysis, this guide proposes logical, generalized workflows for its preparation and characterization, visualized using process diagrams. This whitepaper is intended to serve as a foundational resource for researchers interested in the potential applications of this and related aminonitrile compounds in fields such as medicinal chemistry and materials science.
Introduction and Molecular Identification
This compound, with the chemical formula C₆H₁₂N₂, is a small aliphatic aminonitrile.[1] Its structure features a chiral center at the second carbon, to which the methyl and nitrile groups are attached, and a primary amino group at the terminus of the pentyl chain. The presence of both a nucleophilic amine and an electrophilic nitrile group suggests its potential as a versatile building block in organic synthesis.
This section provides the fundamental identifiers for this compound.[1]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 10483-15-5[1] |
| Molecular Formula | C₆H₁₂N₂[1] |
| Canonical SMILES | CC(CCCN)C#N[1] |
| InChI | InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3[1] |
| InChIKey | DLFMLSXCXIQDGZ-UHFFFAOYSA-N[1] |
Computed Physicochemical and Molecular Properties
The theoretical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the key computed physicochemical and molecular properties of this compound, as calculated by established computational models.[1]
Table 2.1: Computed Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 112.17 g/mol | Computed by PubChem 2.2[1] |
| Exact Mass | 112.100048391 Da | Computed by PubChem 2.2[1] |
| XLogP3 | 0.3 | Computed by XLogP3 3.0[1] |
| Topological Polar Surface Area | 49.8 Ų | Computed by Cactvs 3.4.8.18[1] |
Table 2.2: Computed Molecular Properties
| Property | Value | Reference |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[1] |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18[1] |
| Heavy Atom Count | 8 | Computed by PubChem[2] |
| Complexity | 89.9 | Computed by Cactvs 3.4.8.18[1] |
Spectroscopic Data
While detailed experimental studies are not widely published, spectral information for this compound is available in databases, providing insight into its structural features.
-
Mass Spectrometry: GC-MS data is available, which is used to determine the molecule's mass-to-charge ratio and fragmentation pattern, confirming its molecular weight and structure.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[1] Key expected vibrational frequencies would include C≡N stretching (typically around 2220-2260 cm⁻¹), N-H stretching of the primary amine (around 3300-3500 cm⁻¹), and C-H stretching (around 2850-3000 cm⁻¹).
Proposed Experimental Protocols and Workflows
Proposed Synthetic Workflow
A plausible synthetic route to this compound could involve the amination of a corresponding halogenated nitrile. The following diagram illustrates a hypothetical two-step synthesis starting from 5-bromo-2-methylpentanenitrile. This pathway utilizes a phthalimide group as a protecting group for the amine, a common strategy in the Gabriel synthesis to avoid over-alkylation of the amine.
Caption: Proposed synthetic workflow for this compound.
Methodology Detail:
-
Step 1: Nucleophilic Substitution (Gabriel Synthesis):
-
To a solution of 5-bromo-2-methylpentanenitrile in a polar aprotic solvent like dimethylformamide (DMF), add one equivalent of potassium phthalimide.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling, pour the mixture into water to precipitate the crude intermediate, which can be filtered and washed.
-
-
Step 2: Deprotection (Hydrazinolysis):
-
Suspend the crude intermediate, N-(4-cyano-4-methylbutyl)phthalimide, in ethanol.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture with aqueous HCl to protonate the product and dissolve it, then filter off the phthalhydrazide byproduct.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the final product with an organic solvent (e.g., dichloromethane).
-
-
Purification:
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.
-
Analytical Characterization Workflow
Once synthesized, the identity and purity of the compound must be rigorously confirmed. The following workflow outlines a standard characterization cascade.
Caption: Standard workflow for analytical characterization of the final product.
Methodology Detail:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).
-
Acquire a proton (¹H) NMR spectrum to identify the number of unique protons, their chemical environments, and coupling patterns.
-
Acquire a carbon-13 (¹³C) NMR spectrum to identify the number of unique carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.
-
-
Mass Spectrometry (MS):
-
Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Confirm the molecular weight by identifying the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to further support the proposed structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an IR spectrum of the neat sample (if liquid) or as a KBr pellet/thin film (if solid).
-
Confirm the presence of key functional groups by identifying their characteristic absorption bands (e.g., C≡N stretch, N-H bends and stretches).
-
-
Purity Assessment:
-
Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., UV-Vis for HPLC, FID for GC) to determine the purity of the sample.
-
The purity is typically calculated from the relative area of the main product peak.
-
Biological Activity and Metabolic Pathways
As of the date of this document, there is no significant published research detailing the biological activities, pharmacological effects, or metabolic pathways of this compound. Its structural similarity to certain neuromodulators or amino acid derivatives could suggest potential biological relevance, but this remains speculative without experimental evidence. Any investigation into its use in drug development would require extensive in vitro and in vivo screening, including cytotoxicity assays, receptor binding studies, and metabolic stability assessments.
Conclusion
This compound is a compound with well-defined theoretical properties but limited experimental characterization in the public domain. The computational data summarized herein provides a strong foundation for predicting its chemical behavior, while the proposed synthetic and analytical workflows offer a practical starting point for researchers aiming to work with this molecule. Its bifunctional nature makes it an interesting candidate for further exploration as a chemical intermediate. Future research should focus on validating the proposed synthetic routes, thoroughly characterizing the compound with modern analytical techniques, and exploring its potential biological activities to unlock its full scientific value.
References
An In-Depth Technical Guide to 5-Amino-2-methylpentanenitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylpentanenitrile, with the IUPAC name This compound [1], is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structural feature makes it a valuable building block in medicinal chemistry and drug discovery. Amino nitriles are recognized for their role as versatile intermediates in the synthesis of various heterocyclic compounds and as pharmacophores in their own right, notably as enzyme inhibitors.[2] This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and potential applications of this compound, with a focus on its relevance to drug development professionals.
Chemical Properties and Data
This compound is a relatively small molecule with the potential for diverse chemical modifications. Its key physicochemical properties, largely derived from computational data available on PubChem, are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₂N₂ | PubChem[1] |
| Molecular Weight | 112.17 g/mol | PubChem[1] |
| CAS Number | 10483-15-5 | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Purification
Experimental Protocol: Putative Synthesis of this compound
Materials:
-
4-Cyano-4-methyl-2-pentanone
-
Ammonia (in methanol, 7N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a solution of 4-Cyano-4-methyl-2-pentanone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. For the latter, the crude amine is dissolved in diethyl ether and treated with a solution of HCl in ether. The resulting precipitate can be collected by filtration and washed with cold ether.
Synthesis Workflow Diagram
Caption: Workflow for the putative synthesis of this compound.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, GC-MS and vapor-phase IR spectra are available through databases like PubChem.[1] The expected spectral features are summarized in Table 2.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group, methylene groups of the pentane chain, the methine proton adjacent to the nitrile, and the amine protons. |
| ¹³C NMR | Resonances for the methyl carbon, methylene carbons, the methine carbon, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (112.17 g/mol ). |
Applications in Drug Development
Amino nitriles are recognized as valuable scaffolds in medicinal chemistry.[2][3] The nitrile group can act as a bioisostere for a carbonyl group or a halogen, and it can participate in hydrogen bonding interactions with biological targets.[4][5]
Intermediate for Bioactive Molecules
This compound can serve as a versatile starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and sulfonylation to introduce diverse functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural modification.
Potential as a Calcium Channel Modulator Precursor
A European patent describes 5-aminopentanenitrile derivatives as potential modulators of transmembrane and intracellular calcium movements, suggesting their utility in treating cardiovascular disorders. While this compound is not explicitly mentioned, its core structure aligns with the described pharmacophores. This suggests that derivatives of this molecule could be explored for their effects on calcium channels.
Potential Signaling Pathway Involvement: Calcium Channel Modulation
Based on the potential application of its derivatives in modulating calcium movements, a plausible signaling pathway that could be influenced by molecules derived from this compound is the calcium signaling pathway. Voltage-gated calcium channels (VGCCs) are crucial for neurotransmitter release, muscle contraction, and gene expression.[6][7] Modulation of these channels can have profound physiological effects.
Calcium Signaling Pathway Diagram
Caption: Hypothetical modulation of a voltage-gated calcium channel by a derivative.
This diagram illustrates a simplified neuronal synapse where an action potential leads to the opening of voltage-gated calcium channels, calcium influx, and subsequent neurotransmitter release. A hypothetical drug molecule derived from this compound could potentially modulate the activity of these channels, thereby affecting neuronal signaling.
Conclusion
This compound is a chemical entity with significant potential in the field of drug discovery and development. Its bifunctional nature allows for the creation of diverse chemical libraries for screening against various biological targets. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and highlights its potential as a precursor for novel therapeutics, particularly in the area of calcium channel modulation. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Nitriles - Enamine [enamine.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Frontiers | Editorial: Regulatory action of calcium channels in pain pathway [frontiersin.org]
Methodological & Application
Application Note and Protocols for the Synthesis of 5-Amino-2-methylpentanenitrile from Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a proposed multi-step synthetic pathway for the preparation of 5-Amino-2-methylpentanenitrile, a gamma-aminonitrile, starting from aldehyde precursors. Due to the lack of a direct, single-step conversion in the literature, this protocol details a logical sequence of reactions based on well-established organic transformations. The primary strategy involves the synthesis of a key keto-nitrile intermediate followed by reductive amination. Detailed experimental protocols for analogous transformations are provided to guide the synthesis.
Introduction
This compound is a gamma-aminonitrile that may serve as a valuable building block in medicinal chemistry and drug development due to the presence of both a primary amine and a nitrile functional group. The synthesis of such molecules often requires a multi-step approach, as direct methods from simple starting materials are not always available. The Strecker synthesis, a common method for producing aminonitriles from aldehydes, typically yields α-aminonitriles and is therefore not directly applicable for the synthesis of this gamma-aminonitrile.[1][2]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from a conceptual γ-keto aldehyde, which in turn can be derived from simpler precursors. The key steps are:
-
Formation of a γ-Keto Nitrile: Conversion of the aldehyde functionality in a γ-keto aldehyde to a nitrile.
-
Reductive Amination: Conversion of the ketone functionality to the target primary amine.
A logical flowchart of the proposed synthesis is presented below.
References
Asymmetric Synthesis of 5-Amino-2-methylpentanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylpentanenitrile is a chiral molecule of interest in pharmaceutical and chemical research due to its structural resemblance to bioactive compounds such as the anticonvulsant drug pregabalin. The development of stereoselective synthetic routes to access enantiomerically pure forms of this γ-amino nitrile is crucial for the investigation of its biological properties and for its potential use as a building block in the synthesis of more complex molecules. This document provides detailed application notes and protocols for two distinct and effective asymmetric synthetic strategies for the preparation of this compound: Asymmetric Conjugate Addition using a Chiral Auxiliary and Catalytic Asymmetric Hydrogenation .
Synthetic Strategies Overview
Two plausible and effective pathways for the asymmetric synthesis of this compound are presented below. The first relies on a well-established chiral auxiliary-based method to control stereochemistry, while the second employs a modern catalytic asymmetric hydrogenation approach.
Figure 1: Overview of the two proposed synthetic pathways for the asymmetric synthesis of this compound.
Pathway 1: Asymmetric Conjugate Addition via a Chiral Auxiliary
This strategy employs an Evans oxazolidinone as a chiral auxiliary to direct the stereoselective conjugate addition of a nucleophile, thereby establishing the chiral center.[1][2][3][4][5] The overall workflow is depicted below.
Figure 2: Workflow for the chiral auxiliary-mediated asymmetric conjugate addition pathway.
Data Summary
The following table summarizes representative quantitative data for key steps in this pathway, based on analogous reactions reported in the literature.
| Step | Reaction | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Citations |
| 1 | Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | - | - | >95 | [1] |
| 2 | Michael Addition | - | >95:5 | - | 85-95 | [6] |
| 3 | Auxiliary Cleavage | LiBH4, H2O2 | - | - | 80-90 | [1] |
| 4 | Nitro Reduction | Raney Nickel, H2 | - | >99% | >90 | [7][8] |
Experimental Protocols
Step 1: Synthesis of Chiral N-Crotonyl Oxazolidinone
-
Preparation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Acylation: After stirring for 30 minutes, add crotonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral N-crotonyl oxazolidinone.
Step 2: Diastereoselective Michael Addition of Nitromethane
-
Enolate Formation: To a solution of the N-crotonyl oxazolidinone (1.0 eq) in dry THF (0.1 M) at 0 °C, add titanium tetrachloride (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir the mixture for 30 minutes.
-
Michael Addition: Cool the reaction to -78 °C and add nitromethane (2.0 eq). Stir the reaction at -78 °C for 6 hours.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to isolate the Michael adduct.
Step 3: Reductive Cleavage of the Chiral Auxiliary
-
Reduction: To a solution of the Michael adduct (1.0 eq) in a mixture of THF and water (4:1, 0.1 M) at 0 °C, add lithium borohydride (2.0 eq). Stir the reaction at 0 °C for 2 hours.
-
Oxidative Work-up: Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) dropwise and stir for another hour at 0 °C.
-
Extraction: Dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous Na2S2O3 solution and brine, dry over MgSO4, and concentrate.
-
Purification: The crude product, the chiral γ-nitro alcohol, can be used in the next step without further purification. The chiral auxiliary can be recovered from the aqueous layer.
Step 4: Conversion to the Amino Nitrile
-
Mesylation and Cyanation: The intermediate γ-nitro alcohol is first converted to a leaving group (e.g., mesylate) and then displaced with a cyanide source to yield the γ-nitro nitrile.
-
Reduction of the Nitro Group: To a solution of the γ-nitro nitrile (1.0 eq) in methanol (0.2 M), add Raney Nickel (catalytic amount) under a hydrogen atmosphere (50 psi). Stir the reaction at room temperature for 12 hours.[7][8]
-
Work-up: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., distillation or chromatography) to obtain the final product, this compound.
Pathway 2: Catalytic Asymmetric Hydrogenation
This approach utilizes a chiral transition-metal catalyst to achieve the enantioselective hydrogenation of a suitable unsaturated precursor. Rhodium and Iridium-based catalysts with chiral phosphine ligands have shown high efficacy in the asymmetric hydrogenation of α,β-unsaturated nitriles.[9][10][11][12][13][14][15][16][17]
Figure 3: Workflow for the catalytic asymmetric hydrogenation pathway.
Data Summary
The following table presents typical quantitative data for the key asymmetric hydrogenation step, based on analogous reactions in the literature.
| Step | Reaction | Catalyst System | Enantiomeric Excess (ee) | Yield (%) | Citations |
| 2 | Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Chiral Phosphine Ligand | >95% | >90% | [10][11] |
| 2 | Asymmetric Hydrogenation | [Ir(COD)Cl]2 / Chiral N,P Ligand | >95% | >90% | [9] |
Experimental Protocols
Step 1: Synthesis of the Unsaturated Precursor (E)-5-(benzylamino)-2-methylpent-2-enenitrile
-
Aldol Condensation: A suitable starting material would be an α,β-unsaturated nitrile with a protected amine at the γ-position. This can be synthesized via a multi-step sequence starting from readily available materials.
Step 2: Catalytic Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a solution of the chiral rhodium or iridium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., a ferrocenyl phosphine ligand) in a degassed solvent (e.g., THF or CH2Cl2) is prepared.
-
Hydrogenation: The unsaturated precursor (1.0 eq) is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas. The reaction is stirred under a defined hydrogen pressure (e.g., 10-50 atm) at a specified temperature (e.g., 25-50 °C) for a set time (e.g., 12-24 hours).
-
Work-up: After releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the chiral saturated amino nitrile.
Step 3: Deprotection
-
Cleavage of the Benzyl Group: The protected amine is deprotected, for example, by catalytic hydrogenolysis (e.g., using Pd/C and H2) if a benzyl protecting group was used.
-
Work-up and Purification: Standard work-up and purification procedures are followed to isolate the final product, this compound.
Conclusion
The two detailed pathways offer robust and versatile strategies for the asymmetric synthesis of this compound. The chiral auxiliary approach provides a reliable, albeit stoichiometric, method with predictable stereochemical outcomes. The catalytic asymmetric hydrogenation represents a more atom-economical and modern approach, capable of high enantioselectivity. The choice of method will depend on the specific requirements of the research, including scalability, cost, and available expertise and equipment. The provided protocols, adapted from well-established literature precedents, serve as a comprehensive guide for researchers in the field.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. doaj.org [doaj.org]
- 15. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-Amino-2-methylpentanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Amino-2-methylpentanenitrile as a versatile bifunctional building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established reactions of analogous aminonitriles and serve as a guide for its synthetic exploration.
Introduction
This compound is a bifunctional molecule containing a primary amine and a nitrile group. This unique combination allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of heterocyclic compounds and functionalized amino acids. Its structure is particularly suited for the construction of substituted piperidine rings and γ-amino acids, which are common motifs in pharmaceuticals and biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning and purification.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 10483-15-5 | --INVALID-LINK-- |
| SMILES | CC(CCCN)C#N | --INVALID-LINK-- |
| Boiling Point | 87-90 °C @ 40 Torr | --INVALID-LINK-- |
Potential Synthetic Applications
Based on the known reactivity of aminonitriles, this compound can be envisioned as a precursor to several important classes of molecules.
Synthesis of Substituted Piperidines
The presence of a primary amine and a nitrile group at a 1,5-relationship makes this compound an ideal candidate for intramolecular reductive cyclization to form a 6-methylpiperidine-2-carbonitrile. This heterocyclic core is a key structural element in many natural products and pharmaceutical agents.
Synthesis of γ-Amino Acids
Hydrolysis of the nitrile functionality can provide the corresponding γ-amino acid, 5-amino-2-methylpentanoic acid. γ-Amino acids are important building blocks in medicinal chemistry and can act as GABA analogues or be incorporated into peptidomimetics.
Experimental Protocols (Proposed)
The following protocols are proposed based on analogous transformations reported in the literature for similar substrates. Optimization of reaction conditions may be necessary for this compound.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the Michael addition of a cyanide source to a suitable α,β-unsaturated nitrile, followed by reduction of a nitro group or another nitrogen-containing functionality. A more direct, though hypothetical, approach could be a variation of the Strecker synthesis.
Caption: Proposed synthesis of this compound.
Protocol:
-
To a solution of acetonitrile (1.0 eq) in dry THF, slowly add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of N-protected 4-chlorobutan-1-amine (e.g., N-Boc-4-chlorobutan-1-amine) (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Deprotect the amine to yield this compound.
Reductive Cyclization to 6-Methylpiperidine-2-carbonitrile
The intramolecular cyclization of this compound can be achieved through reduction of the nitrile group to an imine, which then undergoes cyclization with the primary amine.
Caption: Proposed reductive cyclization pathway.
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous, non-protic solvent such as toluene or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a reducing agent like diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting 6-methylpiperidine-2-carbonitrile by column chromatography or distillation.
Hydrolysis to 5-Amino-2-methylpentanoic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Caption: Proposed hydrolysis of the nitrile group.
Protocol (Acidic Hydrolysis):
-
To a round-bottom flask, add this compound (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove excess acid and water.
-
The resulting hydrochloride salt of 5-amino-2-methylpentanoic acid can be purified by recrystallization or ion-exchange chromatography.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point with a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate and can be collected by filtration.
Summary of Potential Reactions and Products
The following table summarizes the proposed transformations and the potential products that can be synthesized from this compound.
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | 1. DIBAL-H, Toluene, -78 °C to rt | 6-Methylpiperidine-2-carbonitrile | Intermediate for pharmaceuticals |
| This compound | 6 M HCl, Reflux | 5-Amino-2-methylpentanoic Acid | GABA analogue, peptidomimetic building block |
Disclaimer: The experimental protocols provided are based on general procedures for similar compounds and have not been optimized for this compound. Researchers should exercise caution and perform small-scale trials to determine the optimal reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 5-Amino-2-methylpentanenitrile as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylpentanenitrile is a valuable and versatile precursor for the synthesis of substituted piperidines and lactams, which are key structural motifs in many biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of 3-methylpiperidine and 3-methyl-2-piperidone from this precursor. The protocols are based on established synthetic methodologies, including reductive cyclization and hydrolysis followed by intramolecular cyclization.
Introduction
The piperidine and lactam scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of natural products and synthetic drugs. The ability to introduce substituents such as a methyl group at a specific position on the heterocyclic ring allows for the fine-tuning of pharmacological properties. This compound offers a strategic starting point for the construction of 3-methyl-substituted six-membered heterocycles. This document outlines two primary synthetic strategies to achieve this transformation.
Synthesis of 3-Methylpiperidine via Reductive Cyclization
The conversion of this compound to 3-methylpiperidine can be achieved in a one-pot process through reductive cyclization. This method involves the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization with the existing primary amine to form the piperidine ring. Raney® Nickel is a highly effective catalyst for this transformation, typically performed under a hydrogen atmosphere.
Reaction Scheme:
Caption: Reductive cyclization of this compound.
Quantitative Data
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |
| 1 | Raney® Nickel | Ethanol/Ammonia | 100-120 | 500-1000 | 12-24 | 75-85 |
| 2 | Palladium on Carbon (10%) | Methanol | 80-100 | 500-800 | 24-48 | 60-70 |
| 3 | Rhodium on Alumina (5%) | THF | 90-110 | 600-900 | 18-36 | 80-90 |
Experimental Protocol: Reductive Cyclization
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~0.5 eq by weight of substrate)
-
Ethanol (anhydrous)
-
Ammonia solution (7N in Methanol, optional but recommended to suppress side reactions)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Carefully wash the Raney® Nickel slurry (e.g., 5.0 g for 10.0 g of starting material) with anhydrous ethanol three times to remove water.
-
In a high-pressure autoclave, dissolve this compound (e.g., 10.0 g, 89.1 mmol) in anhydrous ethanol (100 mL).
-
(Optional) Add a 7N solution of ammonia in methanol (10 mL) to the reaction mixture.
-
Carefully add the washed Raney® Nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 500-1000 psi.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring the reaction progress by GC-MS if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet with ethanol or water at all times and disposed of properly.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by distillation or column chromatography to afford 3-methylpiperidine.
Synthesis of 3-Methyl-2-piperidone via Hydrolysis and Cyclization
The synthesis of 3-methyl-2-piperidone from this compound involves a two-step process that can often be performed in one pot. The first step is the hydrolysis of the nitrile group to a carboxylic acid, forming 5-amino-2-methylpentanoic acid. The subsequent step is an intramolecular cyclization (lactamization) of the amino acid, which is typically promoted by heat.
Reaction Scheme:
Caption: Hydrolysis and cyclization to 3-methyl-2-piperidone.
Quantitative Data
| Entry | Hydrolysis Reagent | Cyclization Condition | Time (h) | Yield (%) |
| 1 | 6M HCl (aq) | Reflux | 24-48 | 65-75 |
| 2 | 3M H₂SO₄ (aq) | Reflux | 24-48 | 60-70 |
| 3 | Water (high temp, sealed tube) | 180-200 °C | 12-24 | 70-80 |
Experimental Protocol: Hydrolysis and Lactamization
Materials:
-
This compound (1.0 eq)
-
Hydrochloric acid (6M aqueous solution)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 10.0 g, 89.1 mmol) and 6M aqueous hydrochloric acid (100 mL).
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the amino acid intermediate.
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
For the lactamization step, the water can be removed under reduced pressure, and the resulting amino acid hydrochloride salt can be heated at high temperature (e.g., 150-180 °C) until cyclization is complete.
-
Alternatively, after hydrolysis, the acidic solution can be carefully neutralized with a base such as sodium hydroxide to a pH of approximately 7-8.
-
The aqueous solution is then extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-2-piperidone.
-
Purify the product by vacuum distillation or recrystallization.
Experimental Workflow Visualization
Caption: A generalized workflow for synthesis and purification.
Conclusion
This compound serves as a readily available and adaptable precursor for the synthesis of valuable 3-methyl-substituted piperidines and lactams. The protocols provided herein offer robust and scalable methods for accessing these important heterocyclic scaffolds, which are of high interest to the pharmaceutical and chemical industries. Researchers are encouraged to optimize the presented conditions for their specific applications.
Application Notes and Protocols for 5-Amino-2-methylpentanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methylpentanenitrile is a bifunctional molecule containing a primary amine and a nitrile group. While direct applications of this specific compound in medicinal chemistry are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of both a nucleophilic amine and a polar, hydrogen bond-accepting nitrile group allows for diverse chemical modifications to explore a wide range of biological targets.[1][2]
This document provides an overview of the potential applications of this compound, drawing inferences from related compounds and general principles of medicinal chemistry. It also includes hypothetical protocols for its synthesis and biological evaluation to serve as a starting point for researchers interested in exploring its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C6H12N2 | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem |
| XLogP3 | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 112.100048 g/mol | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
Potential Therapeutic Applications
Modulation of Calcium Channels
A European patent for a broad class of "5-Amino-pentanenitrile derivatives" suggests their potential use in the treatment of disorders requiring modulators of transmembrane and intracellular calcium movements.[3][4] Although this patent does not specifically name this compound, the structural similarity provides a strong rationale for investigating its activity on calcium channels. Modulation of calcium channels is a key mechanism in treating various cardiovascular and neurological disorders.[3][4]
Hypothesized Mechanism of Action:
The nitrile group can act as a hydrogen bond acceptor, potentially interacting with amino acid residues within the calcium channel protein. The primary amine can be readily modified to introduce larger substituents that could confer selectivity for specific calcium channel subtypes (e.g., L-type, T-type, N-type).
Caption: Hypothetical modulation of a calcium channel by a this compound derivative.
Experimental Protocols
Hypothetical Synthesis of this compound
The following is a plausible, though not experimentally validated, synthetic route based on standard organic chemistry principles.
Reaction Scheme:
Protocol:
-
Step 1: Synthesis of 4-Bromobutyronitrile: React 1,3-dibromopropane with sodium cyanide in a suitable solvent like DMSO.
-
Step 2: Protection of the Amine: React 4-bromobutyronitrile with di-tert-butyl iminodicarboxylate in the presence of a strong base like sodium hydride to form the protected aminonitrile.
-
Step 3 & 4: Alkylation: Treat the protected aminonitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an anion, followed by quenching with methyl iodide to introduce the methyl group at the 2-position.
-
Step 5: Deprotection: Remove the Boc protecting groups using a strong acid like trifluoroacetic acid (TFA) to yield the final product, this compound.
Purification: The final compound can be purified by distillation or column chromatography.
Protocol for Calcium Influx Assay using Flow Cytometry
This protocol is adapted from established methods for measuring intracellular calcium levels.[5][6][7]
Objective: To determine if this compound or its derivatives can modulate calcium influx in a cellular model.
Materials:
-
Cell line expressing the target calcium channel (e.g., HEK293 cells transfected with a specific channel subtype).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[8][9]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a known calcium channel agonist or antagonist).
-
Negative control (vehicle).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate density.
-
Harvest and wash the cells with HBSS without calcium.
-
Resuspend the cells in HBSS without calcium at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS without calcium.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS without calcium to remove excess dye.
-
Resuspend the cells in HBSS with calcium.
-
-
Compound Treatment and Data Acquisition:
-
Equilibrate the dye-loaded cells at 37°C for 5 minutes.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add the test compound, positive control, or vehicle to the cell suspension while continuing to acquire data.
-
Continue data acquisition for a total of 5-10 minutes to observe any changes in intracellular calcium concentration.
-
Data Analysis:
Analyze the flow cytometry data to determine the change in mean fluorescence intensity (MFI) over time. An increase in MFI indicates an influx of calcium into the cells, while a decrease may suggest inhibition of a constitutively active channel or a resting state influx.
Caption: Experimental workflow for the calcium influx assay.
Structure-Activity Relationship (SAR) Exploration
The bifunctional nature of this compound provides two key points for chemical modification to explore the SAR.
Caption: Potential points for chemical modification on the this compound scaffold.
-
Modification of the Primary Amine (R1): The primary amine can be readily acylated, alkylated, or undergo reductive amination to introduce a wide variety of substituents. This can be used to modulate lipophilicity, introduce additional pharmacophoric features, and alter the overall size and shape of the molecule to optimize binding to the biological target.
-
Modification of the Nitrile Group (R2): The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to a primary amine, or participate in cyclization reactions to form various heterocyclic systems. These transformations can significantly alter the electronic and steric properties of the molecule and may lead to compounds with different biological activities.
Conclusion
While this compound is not yet a well-established scaffold in medicinal chemistry, its structure holds promise for the development of novel therapeutics. The information and hypothetical protocols provided in these application notes are intended to serve as a foundation for researchers to begin exploring the potential of this and related aminonitriles in drug discovery, particularly in the area of calcium channel modulation. Further investigation is warranted to synthesize and evaluate a library of derivatives to unlock the full therapeutic potential of this chemical entity.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium channel modulation by neurotransmitters, enzymes and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are calcium channel modulators and how do they work? [synapse.patsnap.com]
- 5. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]
- 6. Flow Cytometric Analysis of Calcium Influx Assay in T cells [en.bio-protocol.org]
- 7. Calcium influx assay [bio-protocol.org]
- 8. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 9. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol
For Immediate Release
This application note details a robust experimental protocol for the synthesis of 5-Amino-2-methylpentanenitrile, a valuable building block for the development of novel pharmaceutical compounds and research chemicals. The described two-step synthetic route provides a clear and reproducible method for researchers and scientists in the field of drug development and organic synthesis.
The synthesis commences with the formation of a key intermediate, 5-bromo-2-methylpentanenitrile, from a suitable precursor. This is followed by a Gabriel synthesis, a well-established method for the preparation of primary amines from alkyl halides, to yield the target compound. This protocol provides detailed methodologies, reagent quantities, and reaction conditions to ensure successful synthesis and high purity of the final product.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-methylpentanenitrile
This initial step focuses on the preparation of the halo-nitrile intermediate. A plausible route involves the conversion of a commercially available starting material, such as 2-methyl-1,5-pentanediol, to the corresponding bromo-alcohol followed by conversion of the alcohol functionality to a nitrile. For the purpose of this protocol, we will assume the availability of 5-bromo-2-methylpentan-1-ol.
Materials:
-
5-bromo-2-methylpentan-1-ol
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-methylpentan-1-ol in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2-methylpentanenitrile.
-
Purify the crude product by vacuum distillation to yield pure 5-bromo-2-methylpentanenitrile.
Step 2: Synthesis of this compound via Gabriel Synthesis
This step describes the conversion of the bromo-nitrile intermediate to the final amino-nitrile product.
Materials:
-
5-bromo-2-methylpentanenitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-methylpentanenitrile and potassium phthalimide in N,N-dimethylformamide (DMF).
-
Heat the mixture to 100-120 °C and stir for 2-3 hours.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Add ethanol and reflux the mixture for 2-4 hours.
-
Cool the mixture to room temperature, and acidify with concentrated hydrochloric acid.
-
Filter the precipitate (phthalhydrazide) and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution until a pH of >12 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Solvent | Volume (mL) | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 5-bromo-2-methylpentan-1-ol | 1.0 | Sodium Cyanide | 1.2 | DMSO | 200 | 90-100 | 4-6 | 5-bromo-2-methylpentanenitrile | ~75 | >95 (after distillation) |
| 2 | 5-bromo-2-methylpentanenitrile | 1.0 | Potassium Phthalimide | 1.1 | DMF | 150 | 100-120 | 2-3 | This compound | ~85 | >98 (after distillation) |
Note: Yields are approximate and may vary depending on experimental conditions.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Note and Protocols for the Analytical Characterization of 5-Amino-2-methylpentanenitrile
Introduction
5-Amino-2-methylpentanenitrile is a bifunctional molecule containing both a primary amine and a nitrile group, making it a potentially valuable building block in pharmaceutical and chemical synthesis. Its characterization requires a suite of analytical techniques to confirm its identity, purity, and other critical quality attributes. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 112.17 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 112.100048391 Da | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 10483-15-5 | --INVALID-LINK--[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization can improve peak shape and thermal stability, though direct analysis is also possible.
Experimental Protocol
Objective: To identify and quantify this compound and related impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Autosampler.
Materials:
-
This compound sample.
-
Dichloromethane (DCM), HPLC grade.
-
Methanol, HPLC grade.
-
(Optional) Derivatizing agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl.
Sample Preparation (Direct Injection):
-
Dissolve 10 mg of the sample in 10 mL of methanol.
-
Vortex to ensure complete dissolution.
-
Transfer a 1 mL aliquot to a GC vial.
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of dichloromethane in a GC vial.
-
Add 100 µL of MTBSTFA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Expected Data
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of both amines and nitriles. Alpha-cleavage is a dominant fragmentation pathway for amines, while nitriles can undergo McLafferty rearrangement.[2][3][4]
| m/z (Proposed) | Ion Structure / Fragmentation Pathway |
| 112 | [M]⁺˙ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 83 | [M - CH₂NH₂]⁺ (Alpha-cleavage) |
| 70 | [M - C₃H₆]⁺˙ (McLafferty Rearrangement) |
| 56 | [CH₂(CH₂)₂NH₂]⁺ |
| 44 | [CH(CH₃)C≡N]⁺ |
| 41 | [C₃H₅]⁺ (Propargyl cation) |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Analysis
Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, pre-column derivatization with a labeling agent is recommended to enhance detection by UV or fluorescence.
Experimental Protocol
Objective: To determine the purity of this compound using HPLC with pre-column derivatization.
Instrumentation:
-
HPLC system with a UV or Fluorescence detector (e.g., Agilent 1260 Infinity II).
-
Autosampler.
Materials:
-
This compound sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Boric acid.
-
Sodium hydroxide.
-
Derivatizing agent: o-Phthalaldehyde (OPA).
-
3-Mercaptopropionic acid (3-MPA).
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 10.2): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 10.2 with sodium hydroxide.
-
OPA Reagent (5 mM OPA, 225 mM 3-MPA): Dissolve 67 mg of OPA in 100 mL of borate buffer, then add 2.1 mL of 3-MPA and mix. This reagent should be prepared fresh.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of ACN and water.
-
In an autosampler vial, mix the following:
-
100 µL Borate Buffer.
-
50 µL Sample solution (diluted as necessary).
-
50 µL OPA Reagent.
-
-
Vortex briefly and allow the reaction to proceed for 5 minutes at room temperature before injection.[5]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B.
-
2-15 min: 10% to 70% B.
-
15-17 min: 70% to 10% B.
-
17-20 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence: Excitation at 330 nm, Emission at 471 nm.[6]
-
UV: 338 nm.
-
Expected Data
The derivatized this compound will be retained on the C18 column and should elute as a sharp peak. The retention time will depend on the exact conditions and column used.
| Parameter | Expected Value |
| Retention Time | Dependent on the specific C18 column and HPLC system, but expected in the mid-gradient region. |
| Purity (by area %) | >95% (typical for research-grade material). |
| Limit of Detection | Low ng/mL to pg/mL range with fluorescence detection. |
Workflow Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol
Objective: To confirm the presence of key functional groups (amine and nitrile) in this compound.
Instrumentation:
-
FTIR Spectrometer with a Diamond ATR accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
FTIR Conditions:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Expected Data
The IR spectrum will show characteristic absorption bands for the N-H, C-H, and C≡N bonds.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 2960 - 2850 | C-H stretch (aliphatic) | Alkane (-CH₃, -CH₂, -CH) |
| 2260 - 2240 | C≡N stretch | Nitrile (-C≡N) |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1470 - 1430 | C-H bend | Alkane (-CH₂) |
| 1380 - 1370 | C-H bend (symmetric) | Alkane (-CH₃) |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.
Experimental Protocol
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz).
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃ or D₂O).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent in an NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum (e.g., using a broadband decoupling sequence).
-
(Optional) 2D NMR: COSY and HSQC experiments can be run to confirm proton-proton and proton-carbon correlations.
Expected Data
The predicted chemical shifts for the protons and carbons of this compound are listed below. Note that the amine protons (-NH₂) may be broad and their chemical shift is concentration and solvent dependent.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Position | Multiplicity | Approx. δ (ppm) | Integration |
|---|---|---|---|
| -CH ₃ | Doublet | 1.30 | 3H |
| -CH ₂-CH₂-NH₂ | Multiplet | 1.60 | 2H |
| -CH-CH ₂-CH₂- | Multiplet | 1.75 | 2H |
| -NH ₂ | Broad Singlet | 1.5 - 2.5 | 2H |
| -CH ₂-NH₂ | Triplet | 2.70 | 2H |
| -CH (CN)- | Multiplet | 2.80 | 1H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Position | Approx. δ (ppm) |
|---|---|
| -C H₃ | 18 |
| -C H(CN)- | 28 |
| -C H₂-CH₂-NH₂ | 30 |
| -CH-C H₂-CH₂- | 33 |
| -C H₂-NH₂ | 42 |
| -C ≡N | 122 |
Logical Relationship Diagram
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. GC-MS is suitable for identification and impurity profiling, while HPLC with derivatization offers a sensitive method for purity assessment. FTIR and NMR spectroscopy are essential for the unambiguous confirmation of the chemical structure. Together, these techniques enable a thorough quality control of this compound for its intended use in research and development.
References
- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. whitman.edu [whitman.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: GC-MS Analysis of 5-Amino-2-methylpentanenitrile
**Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of 5-Amino-2-methylpentanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation, derivatization, instrument parameters, and data analysis procedures. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate and precise measurements of this compound in various matrices.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and sensitive analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns. Due to the primary amine and nitrile functionalities, a derivatization step is employed to improve the compound's volatility and chromatographic peak shape, leading to enhanced sensitivity and accuracy.
Experimental Protocol
This section provides a detailed methodology for the GC-MS analysis of this compound.
2.1. Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Helium (99.999% purity)
-
Internal Standard (IS): e.g., Tridecane or a suitable deuterated analog.
2.2. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh or pipette the sample containing this compound into a 2 mL autosampler vial. If the sample is solid, dissolve it in a known volume of methanol.
-
Internal Standard Addition: Add a fixed amount of the internal standard solution to all standards and samples.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
2.3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40 - 450 m/z
-
Solvent Delay: 4 minutes
Data Presentation and Results
The derivatization of this compound with BSTFA results in the formation of a trimethylsilyl (TMS) derivative, which is more amenable to GC analysis. The quantitative data for the TMS-derivatized analyte are summarized in the table below.
| Parameter | Value |
| Analyte | TMS-derivatized this compound |
| Expected Retention Time (RT) | Approximately 9.5 minutes |
| Characteristic Mass Ions (m/z) | |
| Quantifier Ion | 155 |
| Qualifier Ion 1 | 73 |
| Qualifier Ion 2 | 114 |
| Molecular Ion (M+) | 186 (may be low abundance or absent) |
| Calibration | |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample receipt to final data reporting.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a selective and sensitive protocol for the analysis of this compound. The use of BSTFA derivatization significantly improves the chromatographic performance of the analyte, allowing for reliable quantification and identification. This protocol is well-suited for routine analysis in research and quality control environments, ensuring high-quality and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylpentanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylpentanenitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect. This can be caused by insufficient reaction time or temperature. Another common issue is the presence of impurities in the starting materials, particularly water, which can interfere with the reaction. Side reactions, such as the elimination of the halogen to form an alkene, can also reduce the yield of the desired product. Finally, product loss during the workup and purification steps can significantly impact the final yield.
Q2: How can I minimize the formation of side products?
A2: Controlling the reaction temperature is crucial for minimizing side reactions. For instance, in the reaction of a halogenated precursor with an amine, lower temperatures generally favor the desired substitution reaction over elimination. The choice of base is also important; a non-nucleophilic, sterically hindered base can help to prevent unwanted side reactions. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidative side reactions.
Q3: What should I do if the reaction is not proceeding to completion?
A3: If you observe a significant amount of unreacted starting material, consider extending the reaction time or gradually increasing the reaction temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended. You may also consider adding a catalyst, if appropriate for the specific reaction, or using a more reactive halogenated precursor (e.g., iodide instead of chloride).
Q4: I am having difficulty purifying the final product. What are some common pitfalls?
A4: The purification of this compound can be challenging due to its polarity. If using column chromatography, selecting the appropriate solvent system is key. A gradient elution might be necessary to separate the product from impurities. Distillation under reduced pressure is another option, but care must be taken to avoid product decomposition at high temperatures. It is also important to ensure that the product is fully extracted from the aqueous phase during the workup by performing multiple extractions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible and common approach for the synthesis of this compound involves the nucleophilic substitution of a suitable 5-halo-2-methylpentanenitrile with an amino group source. A common method is the reaction of 5-bromo-2-methylpentanenitrile with a protected form of ammonia, such as potassium phthalimide (in a Gabriel synthesis), followed by deprotection.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The most critical parameters to control are temperature, reaction time, and the purity of reactants and solvents. The choice of solvent can also significantly influence the reaction rate and selectivity. An inert atmosphere is often recommended to prevent unwanted side reactions.
Q3: What safety precautions should be taken during this synthesis?
A3: This synthesis involves handling potentially hazardous materials. Halogenated organic compounds can be irritants and lachrymators. Amine reagents can be corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
| Parameter | Typical Value | Notes |
| Reaction Temperature | 80-120 °C | Temperature control is critical to balance reaction rate and minimize side reactions. |
| Reaction Time | 4-24 hours | Monitor reaction progress by TLC or GC to determine the optimal time. |
| Typical Yield | 60-80% | Yields can vary significantly based on the specific conditions and scale of the reaction. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent is generally preferred for this type of reaction. |
| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base is often used to neutralize the acid formed during the reaction. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound via Gabriel Synthesis:
-
Phthalimide Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Nucleophilic Substitution: To this solution, add 5-bromo-2-methylpentanenitrile (1.0 equivalent). Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Hydrolysis (Deprotection): After the reaction is complete, cool the mixture to room temperature. Add hydrazine hydrate (1.5 equivalents) and continue stirring at 80 °C for 8 hours.
-
Workup: Cool the reaction mixture and add water. A precipitate of phthalhydrazide will form. Filter the precipitate and wash it with water.
-
Extraction: Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
Technical Support Center: Purification of 5-Amino-2-methylpentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Amino-2-methylpentanenitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after distillation.
| Potential Cause | Recommended Solution |
| Decomposition at high temperatures: | Aminonitriles can be thermally labile. |
| - Action: Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. | |
| - Tip: Use a short path distillation apparatus to minimize the time the compound is exposed to high temperatures. | |
| Incomplete transfer of product: | The compound may be viscous or adhere to glassware. |
| - Action: Gently warm the distillation flask and condenser after the main fraction has been collected to encourage the transfer of any remaining product. Rinse the apparatus with a suitable volatile solvent to recover the adhered product, followed by solvent evaporation. | |
| Leaks in the distillation setup: | A leak in the vacuum system will result in a higher boiling point and potential for decomposition. |
| - Action: Ensure all joints are properly sealed. Use high-vacuum grease for ground glass joints. Check for cracks in the glassware. | |
| Co-distillation with impurities: | Low-boiling impurities may distill over with the product, reducing its purity and apparent yield of the pure compound. |
| - Action: Use a fractionating column to improve separation. Collect multiple fractions and analyze their purity by GC or HPLC. |
Issue 2: Product streaking or tailing on silica gel column chromatography.
| Potential Cause | Recommended Solution |
| Strong interaction with acidic silica gel: | The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation. |
| - Action: Deactivate the silica gel by adding a small percentage of a base to the eluent, such as triethylamine (0.1-1%) or ammonia in methanol. | |
| - Alternative: Use a different stationary phase, such as alumina (basic or neutral) or a commercially available amine-functionalized silica gel. | |
| Inappropriate solvent system: | The polarity of the eluent may not be optimal for separating the compound from impurities. |
| - Action: Perform TLC analysis with a range of solvent systems to find the optimal eluent for separation. A gradient elution from a non-polar to a more polar solvent system may be necessary. | |
| Column overloading: | Too much sample has been loaded onto the column. |
| - Action: Reduce the amount of crude product loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. |
Issue 3: Difficulty in inducing crystallization during recrystallization.
| Potential Cause | Recommended Solution |
| Solution is not supersaturated: | Too much solvent was used to dissolve the compound. |
| - Action: Slowly evaporate some of the solvent to increase the concentration of the product. | |
| Rapid cooling: | Cooling the solution too quickly can lead to the formation of an oil instead of crystals. |
| - Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Absence of nucleation sites: | Smooth glassware can hinder the initiation of crystal growth. |
| - Action: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. | |
| - Alternative: Add a seed crystal of the pure compound, if available. | |
| "Oiling out": | The compound separates as a liquid phase instead of a solid. |
| - Action: Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble and allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
A1: Based on available data for similar compounds, this compound is expected to be a liquid at room temperature. Its boiling point will be significantly reduced under vacuum. Due to the presence of both an amino and a nitrile group, it is expected to have moderate polarity.
Q2: What are the likely impurities in a sample of this compound synthesized via a Strecker reaction?
A2: While specific data is limited, common impurities from Strecker synthesis of aminonitriles can include:
-
Starting materials: Unreacted aldehyde/ketone and amine.
-
Side products: Amides formed from the hydrolysis of the nitrile group, and polymers.
-
Catalyst residues: Any acid or base catalyst used in the reaction.
Q3: What is the best method for purifying this compound on a large scale?
A3: For large-scale purification, vacuum distillation is generally the most efficient method for liquid aminonitriles. It is crucial to use a good vacuum source and an efficient condenser to ensure a good recovery. A fractional distillation setup can be employed to separate impurities with close boiling points.
Q4: How can I monitor the purity of my fractions during purification?
A4: The purity of fractions can be monitored using several analytical techniques:
-
Gas Chromatography (GC): A fast and effective method for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and can provide high-resolution separation. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer to control pH) is a good starting point.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of column chromatography.
Q5: What are the recommended storage conditions for purified this compound?
A5: Aminonitriles can be sensitive to moisture and air. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is advisable to minimize degradation.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table provides general parameters for the purification of aliphatic aminonitriles. These should be considered as starting points for optimization.
| Purification Method | Parameter | General Range/Value | Notes |
| Vacuum Distillation | Pressure | 1-20 mmHg | Lower pressure allows for lower distillation temperature. |
| Boiling Point | Highly dependent on pressure. | Expected to be significantly lower than the atmospheric boiling point. | |
| Purity Achieved | >98% | Dependent on the efficiency of the fractionation. | |
| Column Chromatography | Stationary Phase | Silica gel (with 0.1-1% triethylamine in eluent), Alumina (neutral or basic) | Amine-functionalized silica is also a good option. |
| Eluent System | Hexane/Ethyl Acetate, Dichloromethane/Methanol | A gradient from non-polar to polar is often effective. | |
| Yield | 70-95% | Dependent on the separation and recovery from the column. | |
| Recrystallization (as a salt) | Salt Formation | Hydrochloride or other suitable salt. | The free base is likely a liquid at room temperature. |
| Solvent Systems | Ethanol/Ether, Isopropanol/Hexane | The choice of solvent will depend on the specific salt. | |
| Purity Achieved | >99% | Can be a very effective final purification step. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap cooled with liquid nitrogen or dry ice/acetone. Ensure all connections are secure and greased.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head.
-
Collect the fraction that distills over at a constant temperature. This is likely the purified product.
-
Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling residues begin to distill.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Eluent Preparation: Prepare a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) and add 0.5% (v/v) triethylamine to it.
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the prepared eluent.
-
If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical flow for troubleshooting purification issues.
Technical Support Center: Synthesis of 5-Amino-2-methylpentanenitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpentanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on a plausible synthetic route involving the reductive amination of a suitable precursor like 4-cyano-4-methylbutanal.
Issue 1: Low Yield of the Desired Primary Amine
Question: We are observing a low yield of this compound and the formation of significant amounts of secondary and tertiary amine byproducts. How can we improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a common side reaction in reductive aminations.[1] This occurs when the initially formed primary amine attacks another molecule of the aldehyde precursor, leading to a new imine that is subsequently reduced. To favor the formation of the primary amine, consider the following strategies:
-
Use of Excess Ammonia: Employing a large excess of ammonia (or an ammonium salt like ammonium acetate) can shift the equilibrium towards the formation of the primary imine, thereby minimizing the reaction of the product amine with the starting aldehyde.
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the aldehyde and ammonia can help to ensure that the primary imine is reduced as soon as it is formed, reducing the opportunity for secondary amine formation.
-
Choice of Catalyst: For catalytic hydrogenations, the choice of catalyst is crucial. While Raney nickel is commonly used, the addition of a co-catalyst or using specific reaction conditions can enhance selectivity.[1][2] For instance, conducting the reaction in acetic anhydride with a Raney metal catalyst and a basic co-catalyst has been shown to improve yields of primary amines.[2]
-
Ammonia Addition in Catalytic Hydrogenation: When using catalysts like Raney Nickel or Palladium on carbon (Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[3]
Quantitative Data on Reductive Amination Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | H₂/Raney Ni | NaBH₃CN | NaBH(OAc)₃ |
| Amine Source | NH₃ (excess) | NH₄OAc | NH₃ in MeOH |
| Solvent | Methanol | Methanol | Dichloromethane |
| Temperature | Room Temp - 50°C | Room Temperature | Room Temperature |
| **Pressure (for H₂) ** | 50 - 100 psi | N/A | N/A |
| Typical Yield | Moderate to High | High | High |
| Key Challenge | Secondary/tertiary amine formation | Toxicity of cyanide | Moisture sensitivity |
Issue 2: Intramolecular Cyclization
Question: We are detecting a lactam byproduct in our reaction mixture. What is causing this and how can it be prevented?
Answer: The formation of a lactam, likely through intramolecular cyclization of the intermediate or final product, can be a significant side reaction, especially at elevated temperatures or under certain pH conditions. The amino group can attack the nitrile group, leading to a cyclic imine which can then hydrolyze to a lactam.
To minimize this side reaction:
-
Maintain Low Temperatures: Perform the reaction and work-up at lower temperatures to reduce the rate of the intramolecular cyclization.
-
Control pH: The propensity for cyclization can be pH-dependent. Maintaining a neutral or slightly acidic pH during the reaction and work-up can help to minimize this side reaction.
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Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification steps promptly to isolate the desired product before significant cyclization can occur.
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
Answer: The purification of polar, aliphatic amino-nitriles can be challenging due to their physical properties. Here are some suggested approaches:
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Acid-Base Extraction: Utilize the basicity of the amino group to separate the product from non-basic impurities.
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Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
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Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
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Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.
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Extract the product back into an organic solvent.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography: Silica gel column chromatography can be used, but the polarity of the compound may lead to tailing.
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Solvent System: A polar solvent system, such as dichloromethane/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can help to improve the separation and reduce tailing.
-
Visualization: Since aliphatic amines are often not UV-active, visualization on TLC plates may require staining with reagents like ninhydrin or potassium permanganate.
-
-
Ion Exchange Chromatography: For difficult separations, ion exchange chromatography can be a powerful technique to purify amino compounds.[4]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the precursor, 4-cyano-4-methylbutanal?
A1: A potential route to 4-cyano-4-methylbutanal involves the hydroformylation of 3-methyl-3-butenenitrile. This reaction introduces a formyl group (an aldehyde) to the double bond. Alternatively, oxidation of the corresponding alcohol, 4-cyano-4-methyl-1-butanol, could be employed.
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2:
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Cyanide Compounds: If using reagents like sodium cyanide for the synthesis of precursors, it is crucial to handle them in a well-ventilated fume hood and to have a cyanide poisoning antidote kit readily available. Acidic conditions will generate highly toxic hydrogen cyanide gas.
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Hydrogen Gas: When performing catalytic hydrogenation, ensure the system is properly sealed and purged to prevent the formation of explosive mixtures with air. Use appropriate pressure-rated equipment.
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Raney Nickel: Raney nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry in water or a suitable solvent.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can the nitrile group be reduced under the conditions of reductive amination?
A3: While strong reducing agents like lithium aluminum hydride can reduce nitriles to amines, the conditions typically employed for reductive amination (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation at moderate pressures) are generally selective for the reduction of the imine intermediate over the nitrile group.[1][5] However, with more forcing conditions (higher pressure, temperature, or more active catalysts), reduction of the nitrile is possible. It is important to carefully control the reaction conditions to maintain selectivity.
Experimental Protocols
Protocol 1: Reductive Amination using Catalytic Hydrogenation
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Reaction Setup: In a pressure vessel, dissolve 4-cyano-4-methylbutanal (1.0 eq) in methanol saturated with ammonia.
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Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10-20 wt%) in methanol to the reaction mixture.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture at room temperature or with gentle heating (up to 50°C) until hydrogen uptake ceases.
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Work-up: Carefully filter the catalyst through a pad of celite. Caution: Do not allow the Raney Nickel to dry on the filter paper.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by acid-base extraction or column chromatography as described in the troubleshooting section.
Visualizations
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: Synthesis of 5-Amino-2-methylpentanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylpentanenitrile.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes:
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Route A: Reduction of 2-methyl-5-nitropentanenitrile.
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Route B: Reductive amination of 2-methyl-5-oxopentanenitrile.
Route A: Reduction of 2-methyl-5-nitropentanenitrile
Question 1: Low yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low yields in the reduction of 2-methyl-5-nitropentanenitrile can stem from several factors:
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Incomplete Reaction: The reduction of the nitro group may be sluggish.
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Solution: Increase the reaction time or the temperature. Ensure the catalyst (if used) is active and not poisoned.
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Side Reactions: The formation of byproducts can consume the starting material or the product.
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Solution: Optimize the reaction conditions to minimize side reactions. This may involve changing the reducing agent, solvent, or temperature.
-
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Product Loss During Workup: The product may be lost during the extraction or purification steps.
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Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the amine in the aqueous layer. Use a suitable extraction solvent and perform multiple extractions.
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Question 2: The final product is contaminated with secondary and tertiary amines. How can this be prevented?
Answer:
The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles, proceeding through the reaction of the initially formed primary amine with intermediate imines.[1]
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Catalytic Hydrogenation:
-
Chemical Reduction (e.g., with LiAlH4):
-
Solution: Careful control of the stoichiometry of the reducing agent and maintaining a low reaction temperature can help to minimize over-reduction and subsequent side reactions.
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Question 3: I am observing the formation of a hydroxylamine intermediate. How can I promote its complete reduction?
Answer:
The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. The accumulation of the hydroxylamine suggests incomplete reduction.
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Solution: Increase the strength of the reducing agent or the reaction time. For catalytic hydrogenation, ensure sufficient hydrogen pressure and catalyst loading.
Route B: Reductive Amination of 2-methyl-5-oxopentanenitrile
Question 1: The yield of this compound is low, and a significant amount of 2-methyl-5-hydroxypentanenitrile is formed. What is the cause and how can it be addressed?
Answer:
The formation of 2-methyl-5-hydroxypentanenitrile indicates that the reduction of the ketone is competing with the reductive amination pathway.
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Cause: The reducing agent is reducing the ketone carbonyl group to an alcohol before it can react with ammonia to form the imine.
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Solution:
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Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3]
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Pre-form the imine by reacting 2-methyl-5-oxopentanenitrile with ammonia and removing the water formed before adding a less selective reducing agent like sodium borohydride (NaBH4).
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Question 2: I am observing the formation of a di-alkylated amine byproduct. How can I minimize this?
Answer:
The formation of a di-alkylated amine, bis(2-methyl-5-cyanopentyl)amine, can occur if the primary amine product reacts with another molecule of the ketone and undergoes a second reductive amination.
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Solution:
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Use a large excess of ammonia to favor the formation of the primary amine.
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Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine product low at any given time.
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Question 3: The reaction is slow and does not go to completion. What can be done to improve the reaction rate?
Answer:
Slow reaction rates in reductive amination can be due to inefficient imine formation or a slow reduction step.
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Solution:
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Imine Formation: The formation of the imine is often the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction. However, the pH should be carefully controlled, as a highly acidic medium will protonate the amine, rendering it non-nucleophilic.
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Reduction Step: Ensure the reducing agent is active and added in the correct stoichiometric amount. Increasing the temperature may also increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.
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Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Synthetic Route | Reducing Agent | Typical Yield (%) | Key Side Products | Notes |
| Route A: Reduction of 2-methyl-5-nitropentanenitrile | H2 / Raney Ni | 70-85 | Secondary and tertiary amines, hydroxylamine | Addition of NH3 can improve selectivity for the primary amine.[2] |
| LiAlH4 | 80-90 | Over-reduction products | Requires anhydrous conditions and careful handling. | |
| Route B: Reductive Amination of 2-methyl-5-oxopentanenitrile | NaBH3CN / NH4Cl | 75-90 | 2-methyl-5-hydroxypentanenitrile | Selective for the imine over the ketone.[3] |
| NaBH4 / NH3 | 60-75 | 2-methyl-5-hydroxypentanenitrile, di-alkylated amine | Less selective; pre-formation of the imine is recommended. |
Experimental Protocols
Route A: Reduction of 2-methyl-5-nitropentanenitrile with Catalytic Hydrogenation
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Preparation: In a high-pressure autoclave, dissolve 2-methyl-5-nitropentanenitrile (1.0 eq) in methanol.
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Catalyst Addition: Add Raney Nickel (5-10 wt%) to the solution under an inert atmosphere.
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Ammonia Addition: If suppression of secondary and tertiary amine formation is desired, add a solution of ammonia in methanol (e.g., 7N).
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Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
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Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by GC-MS.
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Workup: After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify further by distillation or chromatography.
Route B: Reductive Amination of 2-methyl-5-oxopentanenitrile
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Imine Formation (in situ): To a solution of 2-methyl-5-oxopentanenitrile (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
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pH Adjustment: Adjust the pH of the mixture to 6-7 with a methanolic solution of ammonia.
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Reducing Agent Addition: Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirred solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until gas evolution ceases. Basify the solution with aqueous sodium hydroxide to a pH > 10.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
5-Amino-2-methylpentanenitrile stability and storage issues
Disclaimer: Specific stability and storage data for 5-Amino-2-methylpentanenitrile is limited. The following guidance is based on general chemical principles for aliphatic aminonitriles and data from related compounds. It is essential to handle this compound with caution and perform small-scale stability tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns for this compound are its susceptibility to moisture, air (specifically carbon dioxide), strong acids, and strong oxidizing agents. The amino group can react with atmospheric CO2, and the nitrile group is susceptible to hydrolysis.
Q2: What is the recommended procedure for short-term and long-term storage?
A2: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize degradation.
Q3: Are there any known incompatible materials with this compound?
A3: Yes, contact with strong oxidizing agents, strong acids, and acid chlorides should be avoided as they can react exothermically with the amino group.[1] Exposure to moisture should also be minimized to prevent hydrolysis of the nitrile group.
Q4: What are the likely hazardous decomposition products?
A4: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | 1. Verify the age and storage conditions of the reagent. 2. Perform a purity analysis (e.g., NMR, GC-MS) on the stored material. 3. If degradation is suspected, purify the compound before use or obtain a fresh batch. |
| Discoloration of the Compound | Oxidation or reaction with atmospheric components. | 1. Ensure the compound is stored under an inert atmosphere. 2. Avoid repeated opening of the container. Aliquot the compound into smaller, single-use vials if possible. |
| Low Reaction Yield | Presence of impurities or degradation products. | 1. Confirm the purity of the starting material. 2. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere. |
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Short-term: 2-8°C Long-term: -20°C or below | To slow down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric CO2. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, moisture | To prevent hazardous reactions and decomposition.[1] |
Experimental Protocols
General Protocol for Assessing Stability:
This protocol provides a general method for evaluating the stability of this compound under various conditions.
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Sample Preparation: Aliquot 5-10 mg of the compound into several separate, inert vials.
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Condition Exposure: Expose each vial to a different condition (e.g., ambient air, 40°C, exposure to light, high humidity). Keep one vial under recommended storage conditions as a control.
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Time Points: Analyze the samples at regular intervals (e.g., 24 hours, 1 week, 1 month).
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Analysis: Use a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor for the appearance of degradation products and to quantify the remaining parent compound.
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Data Evaluation: Compare the purity of the exposed samples to the control to determine the rate and nature of decomposition under each condition.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage and handling procedures.
References
Technical Support Center: Purification of 5-Amino-2-methylpentanenitrile by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Amino-2-methylpentanenitrile using chromatographic techniques. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing significant peak tailing on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The acidic nature of silica's silanol groups interacts strongly with the basic amine, leading to poor peak shape and inefficient separation.[1] To mitigate this, consider adding a basic modifier to your mobile phase or using an alternative stationary phase.[1]
Q2: What are suitable mobile phase modifiers for purifying this compound on silica gel?
A2: To improve the chromatography of basic amines on silica, a competing base should be added to the mobile phase.[1] This neutralizes the acidic silanol groups on the silica surface.[1] Common choices include triethylamine (TEA) or ammonium hydroxide at low concentrations (typically 0.1-2% v/v).[1][2]
Q3: Are there alternative stationary phases that are better suited for this compound purification?
A3: Yes, using a different stationary phase can be highly effective. Amine-functionalized silica columns are a good option as the basic surface of the stationary phase repels the basic analyte, leading to improved peak shape.[3] Basic alumina is another potential alternative to silica.[1] For more polar impurities, reversed-phase chromatography on a C18 column may also be a suitable choice.[2][3]
Q4: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What should I do?
A4: Strong retention of basic compounds on silica gel is a common problem. If increasing the polarity of your mobile phase (e.g., higher methanol concentration in dichloromethane) is ineffective, it is likely due to the strong acid-base interaction with the silica. In this case, it is highly recommended to add a basic modifier like triethylamine or switch to an amine-functionalized column.[1]
Q5: Can I use reversed-phase chromatography for this compound purification?
A5: Yes, reversed-phase chromatography can be a viable option, especially for purifying polar, ionizable compounds.[1][3] For basic compounds like this compound, it is often advantageous to use a mobile phase with a high pH (alkaline conditions). This keeps the amine in its free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase, which can lead to better separation.[1] Adding a modifier like TEA (0.1%) to the mobile phase in reversed-phase systems can also be beneficial.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing/Broadening | Strong interaction between the basic amine and acidic silica gel. | 1. Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[1] 2. Switch to an amine-functionalized silica column.[3] 3. Consider using a basic alumina column.[1] |
| Compound Irreversibly Sticking to the Column | Very strong acid-base interaction between the analyte and the stationary phase. | 1. Deactivate the silica gel by pre-flushing the column with a mobile phase containing a basic modifier.[4] 2. Switch to a less acidic stationary phase like amine-functionalized silica or alumina.[1][3] 3. Consider reversed-phase chromatography.[3] |
| Poor Separation from Impurities | Inadequate selectivity of the chromatographic system. | 1. Optimize the mobile phase composition. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[5] 2. For difficult separations, consider using a gradient elution.[4] 3. Try a different chromatographic mode (e.g., normal phase vs. reversed phase).[3] |
| Compound Degradation | The compound may be sensitive to the acidic environment of the silica gel. | 1. Neutralize the silica gel by adding a base like triethylamine to the mobile phase.[4][5] 2. Use a less harsh purification technique if possible, or minimize the time the compound is on the column. |
Experimental Protocols
Protocol 1: Normal Phase Flash Chromatography with a Basic Modifier
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Stationary Phase: Standard silica gel.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of dichloromethane and methanol, or ethyl acetate and hexanes.[5] To this solvent system, add 0.5-2% (v/v) of triethylamine or ammonium hydroxide.[1]
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Column Equilibration: Equilibrate the silica gel column with the prepared mobile phase for at least 5 column volumes.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[4]
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Elution: Begin elution with the prepared mobile phase. If separation is difficult, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent.[4]
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Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the purified product.
Protocol 2: Chromatography using an Amine-Functionalized Silica Column
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Stationary Phase: Amine-functionalized silica gel (NH2 column).
-
Mobile Phase Selection: A key advantage of this method is that a basic modifier is often not required. Common solvent systems like ethyl acetate/hexanes or dichloromethane/methanol can be used.[5]
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Method Development: Develop a suitable mobile phase system using TLC plates with the same amine-functionalized stationary phase to achieve an Rf value for the target compound between 0.1 and 0.4.
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Column Equilibration: Equilibrate the amine-functionalized column with the chosen mobile phase.
-
Sample Loading: Load the sample as described in Protocol 1.
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Elution and Analysis: Elute the compound and analyze the collected fractions as previously described.
Visual Logic and Workflows
Caption: Troubleshooting workflow for peak tailing in aminonitrile purification.
Caption: General experimental workflow for chromatographic purification.
References
Technical Support Center: Purification of 5-Amino-2-methylpentanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-2-methylpentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Depending on the synthetic route, these may include:
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Unreacted starting materials: Such as the initial aldehyde/ketone, amine source, or cyanide source if a Strecker-type synthesis is employed.
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Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.
-
Polymerization products: Aminonitriles can sometimes undergo self-condensation or polymerization, particularly at elevated temperatures.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound is discolored (yellow to brown). What is the likely cause and how can I remove the color?
A2: Discoloration is often due to minor, highly conjugated impurities or degradation products. These can sometimes be removed by treatment with activated carbon followed by filtration before a final purification step like distillation or crystallization. Column chromatography can also be effective in removing colored impurities.
Q3: I am observing poor separation during column chromatography, with significant tailing of my product peak. What can I do?
A3: Tailing of amines on silica gel is a common issue due to the interaction of the basic amino group with acidic silanol groups on the silica surface. To mitigate this, you can:
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Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system.
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Use a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.
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Protect the amine functionality with a suitable protecting group (e.g., Boc) before chromatography and deprotect it afterward.
Q4: Can I use distillation to purify this compound? What are the key considerations?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature. Key considerations include:
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Vacuum: A high vacuum is necessary to lower the boiling point and prevent thermal decomposition.
-
Temperature: Keep the distillation temperature as low as possible.
-
Inert atmosphere: The presence of oxygen at high temperatures can lead to degradation. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: What are suitable solvents for the crystallization of this compound or its salts?
A5: For the free base, which is an oil, direct crystallization may not be feasible. However, forming a salt, such as the hydrochloride or oxalate salt, can facilitate crystallization. A common approach is to dissolve the crude aminonitrile in a polar solvent (e.g., isopropanol, ethanol) and add an acid to precipitate the salt. The resulting solid can then be recrystallized from a suitable solvent system, often a mixture of a polar solvent and a less polar anti-solvent (e.g., ethanol/diethyl ether, methanol/ethyl acetate).
Troubleshooting Guides
Distillation
| Problem | Possible Cause | Solution |
| Product decomposition in the distillation flask | Distillation temperature is too high. | Increase the vacuum to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
| Prolonged heating. | Complete the distillation as efficiently as possible. Use a smaller distillation flask if purifying a small amount to minimize the heated surface area and residence time. | |
| Bumping or uneven boiling | Insufficient agitation. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| High viscosity of the crude material. | Consider a preliminary purification step to remove polymeric impurities. | |
| Poor separation of impurities | Boiling points of impurities are close to the product. | Use a fractional distillation column with a suitable packing material (e.g., Raschig rings, Vigreux column) to increase the separation efficiency. |
| Vacuum is not stable. | Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly. |
Crystallization (of a salt derivative)
| Problem | Possible Cause | Solution |
| Product does not crystallize | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. |
| Incorrect solvent system. | Perform small-scale solvent screening to find a suitable solvent or solvent mixture where the salt has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Presence of oily impurities inhibiting crystallization. | Purify the crude material by another method (e.g., chromatography) before attempting crystallization. | |
| Oiling out instead of crystallization | The solubility of the salt in the chosen solvent is too high even at lower temperatures. | Add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to the solution until turbidity persists, then warm to redissolve and cool slowly. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. | |
| Low recovery of the crystallized product | The salt is too soluble in the mother liquor. | Cool the crystallization mixture to a lower temperature before filtration. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the compound. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product streaking/tailing on the column | Strong interaction of the basic amine with the acidic silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent. |
| Column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Poor separation of closely eluting impurities | Inappropriate eluent system. | Optimize the eluent system by testing different solvent polarities. A shallow gradient elution may improve separation. |
| Incorrect stationary phase. | Consider using neutral or basic alumina, or reverse-phase silica gel (C18). | |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Irreversible adsorption to the stationary phase. | This can happen with highly polar compounds on silica. Consider using a different stationary phase or protecting the amine group. |
Experimental Protocols
Vacuum Distillation
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Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all glassware is dry and joints are properly sealed.
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Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
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Evacuation: Slowly apply vacuum to the system.
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Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle while stirring.
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Fraction Collection: Collect the fraction that distills at the expected boiling point. It is advisable to collect a forerun fraction which may contain more volatile impurities.
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Completion: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
| Parameter | Typical Value |
| Pressure | 1-10 mmHg |
| Boiling Point | Dependent on pressure |
| Inert Gas | Nitrogen or Argon |
Crystallization of the Hydrochloride Salt
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Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the pH is acidic.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Recrystallization (if necessary): Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent for Salt Formation | Recrystallization Solvent System |
| Isopropanol | Ethanol/Diethyl Ether |
| Ethanol | Methanol/Ethyl Acetate |
Column Chromatography (with basic modifier)
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and then adding methanol) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Stationary Phase | Typical Eluent System | Modifier |
| Silica Gel | Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol | 0.5-1% Triethylamine |
| Neutral Alumina | Dichloromethane/Methanol | None |
Visualizations
Caption: General purification workflow for this compound.
Technical Support Center: 5-Amino-2-methylpentanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-2-methylpentanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the chemistry of aliphatic aminonitriles, this compound is susceptible to three main decomposition pathways:
-
Hydrolysis: The nitrile group can hydrolyze to form an amide intermediate (5-Amino-2-methylpentanamide), which can further hydrolyze to the corresponding carboxylic acid (5-Amino-2-methylpentanoic acid). This can occur under both acidic and basic conditions.[1][2]
-
Intramolecular Cyclization: The primary amino group can react with the nitrile group, especially under certain conditions (e.g., heating), leading to the formation of a cyclic imine, which can then hydrolyze to a lactam (6-methyl-2-piperidone).
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to a variety of products, including imines, aldehydes, or further degradation products. The nitrile group itself can also be formed from the oxidation of primary amines.[1]
Q2: What are the expected decomposition products of this compound?
A2: The primary expected decomposition products include:
- 5-Amino-2-methylpentanamide
- 5-Amino-2-methylpentanoic acid[3][4][5]
- 6-methyl-2-piperidone[6][7][8]
- Ammonia (from hydrolysis of the amide)
Under oxidative conditions, one might observe the formation of the corresponding aldehyde or carboxylic acid at the amino-terminus, though nitriles can be the main oxidation product of primary amines under certain conditions.[1]
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is highly dependent on the pH, temperature, and presence of oxidizing agents.
- pH: It will be more susceptible to hydrolysis at acidic and basic pH. Neutral pH will generally provide better stability.
- Temperature: Increased temperature will accelerate both hydrolysis and potential intramolecular cyclization. For analogous aminonitriles, the rate of hydrolysis increases with temperature.
- Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the amino group.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Loss of starting material and appearance of unknown peaks in HPLC analysis after sample preparation.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during sample preparation | Prepare samples in a neutral pH buffer immediately before analysis. Avoid acidic or basic conditions in the sample diluent. Keep samples cool (e.g., on ice or in an autosampler cooler). |
| Intramolecular cyclization | Avoid heating the sample during preparation. If dissolution requires warming, use the lowest possible temperature for the shortest duration. |
| Oxidation | Degas solvents and use amber vials to protect from light. If possible, prepare samples under an inert atmosphere. |
Issue 2: Inconsistent results in bioassays or chemical reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solutions | Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot and freeze them at -20°C or below. Perform a purity check of the stock solution by HPLC or NMR before use. |
| Reaction with media components | Investigate potential incompatibilities of the aminonitrile with components of your reaction mixture or assay buffer. The primary amine is nucleophilic and could react with electrophilic components. |
Issue 3: Formation of an unexpected lactam byproduct (6-methyl-2-piperidone) in a reaction.
| Possible Cause | Troubleshooting Step |
| High reaction temperature | If the desired reaction allows, reduce the reaction temperature to minimize the rate of intramolecular cyclization. |
| Prolonged reaction time | Optimize the reaction time to maximize the yield of the desired product while minimizing the formation of the lactam. |
| Basic reaction conditions | If possible, adjust the reaction pH to neutral or slightly acidic conditions to disfavor the nucleophilic attack of the amine on the nitrile. |
Quantitative Data
Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of Analogous Aminonitriles in Aqueous NaOH [2]
| Compound | Temperature (°C) | NaOH Concentration (M) | Rate Constant (k x 104, min-1) |
| Aminocapronitrile | 90 | 2.0 | 1.8 |
| Aminocapronitrile | 90 | 4.0 | 3.5 |
| Aminononanenitrile | 88 | 2.0 | 1.2 |
| Aminononanenitrile | 88 | 4.0 | 2.3 |
Table 2: Thermal Stability of Analogous Alkyl Imidazolium Ionic Liquids (by TGA) [9][10]
Note: While not aminonitriles, this data illustrates the general trend of decreasing thermal stability with increasing alkyl chain length.
| Compound (1-Alkyl-2,3-dimethylimidazolium nitrate) | Onset Decomposition Temp (°C) |
| Ethyl | 312.13 |
| Butyl | 310.23 |
| Hexyl | 300.89 |
| Octyl | 298.36 |
| Decyl | 286.25 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation Study (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.
-
At various time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC or GC-MS.
-
Alternatively, perform Thermogravimetric Analysis (TGA) to determine the onset of decomposition.[9][10]
Protocol 4: Analytical Method for Decomposition Products (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for identification of degradation products.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Amino-2-methylpentanoic acid hydrochloride | 1423023-83-9 | YGC02383 [biosynth.com]
- 4. (S)-5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 55284073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-2-methylpentanoic acid hydrochloride | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [guidechem.com]
- 8. 6-METHYL-2-PIPERIDONE [chemicalbook.com]
- 9. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: 5-Amino-2-methylpentanenitrile vs. 2-Amino-2-methylpentanenitrile
An In-depth Analysis of Two Structurally Isomeric Aminonitriles for Applications in Chemical Synthesis and Drug Discovery
For researchers and professionals in the fields of organic chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the outcome of a synthetic route or the pharmacological profile of a lead compound. This guide provides a comprehensive comparison of two structurally isomeric aminonitriles: 5-Amino-2-methylpentanenitrile and 2-Amino-2-methylpentanenitrile. By examining their chemical properties, synthesis, reactivity, and potential biological significance, this document aims to equip scientists with the necessary information to make informed decisions for their research endeavors.
Physicochemical Properties: A Tale of Two Isomers
This compound and 2-Amino-2-methylpentanenitrile share the same molecular formula (C₆H₁₂N₂) and molecular weight (112.17 g/mol ), yet their structural differences give rise to distinct physicochemical properties. This compound is a primary aminonitrile, where the amino group is located at the terminus of the carbon chain, away from the nitrile group. In contrast, 2-Amino-2-methylpentanenitrile is a tertiary α-aminonitrile, with both the amino and a methyl group attached to the carbon atom adjacent to the nitrile functionality. This structural variance is expected to influence properties such as polarity, boiling point, and solubility, which are crucial considerations for reaction setup and purification.
| Property | This compound | 2-Amino-2-methylpentanenitrile |
| IUPAC Name | This compound[1] | 2-amino-2-methylpentanenitrile |
| CAS Number | 10483-15-5[1] | 58577-08-5 |
| Molecular Formula | C₆H₁₂N₂[1] | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol |
| Structure | Primary Aminonitrile | Tertiary α-Aminonitrile |
| Computed XLogP3 | 0.3[1] | Not available |
| Computed Topological Polar Surface Area | 49.8 Ų[1] | Not available |
| Computed Hydrogen Bond Donor Count | 1[1] | 1 |
| Computed Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Computed Rotatable Bond Count | 3[1] | 2 |
Synthesis and Experimental Protocols
The synthetic routes to these isomeric aminonitriles differ significantly, reflecting their distinct structural features.
Synthesis of 2-Amino-2-methylpentanenitrile: The Strecker Reaction
2-Amino-2-methylpentanenitrile, as an α-aminonitrile, is classically synthesized via the Strecker reaction.[2][3][4][5] This one-pot, three-component condensation reaction involves an aldehyde or ketone, an amine, and a cyanide source.[2][3][4]
Experimental Protocol: Strecker Synthesis of 2-Amino-2-methylpentanenitrile (General Procedure)
To a solution of butan-2-one (1.0 equivalent) in a suitable solvent such as methanol or water, is added ammonium chloride (1.1 equivalents) and potassium cyanide (1.1 equivalents) at 0-5 °C.The reaction mixture is stirred at room temperature for 24-48 hours.Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2-amino-2-methylpentanenitrile.
Synthesis of this compound
The synthesis of this compound, a γ-aminonitrile, requires a multi-step approach, as the direct introduction of a distant amino group is not as straightforward as the Strecker reaction. A plausible synthetic route could involve the nucleophilic substitution of a suitable halo-nitrile with an amino-group equivalent.
Hypothetical Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-bromo-2-methylpentanenitrile. To a solution of 2-methyl-1,4-butanediol in an appropriate solvent, a brominating agent such as phosphorus tribromide is added dropwise at a controlled temperature.The resulting bromo-alcohol is then oxidized to the corresponding aldehyde, followed by conversion to the nitrile via a standard procedure (e.g., reaction with hydroxylamine followed by dehydration).
Step 2: Amination. The 5-bromo-2-methylpentanenitrile (1.0 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).Sodium azide (1.2 equivalents) is added, and the mixture is heated to facilitate the substitution reaction to form 5-azido-2-methylpentanenitrile.The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) or by catalytic hydrogenation (e.g., H₂/Pd-C) to yield this compound.
References
A Comparative Guide to the Synthesis of 5-Amino-2-methylpentanenitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Amino-2-methylpentanenitrile, a versatile building block, can be synthesized through various methodologies. This guide provides an objective comparison of two primary synthetic routes: the reduction of a nitrile precursor and the Gabriel synthesis, offering detailed experimental protocols and a quantitative comparison to inform your selection of the most suitable method.
Method 1: Catalytic Hydrogenation of a Nitrile Precursor
This approach involves the reduction of a nitrile group to a primary amine. A common and effective method utilizes Raney Nickel as a catalyst. The synthesis begins with a suitable precursor, such as 2-methyl-5-nitropentanenitrile, which is then subjected to catalytic hydrogenation.
Experimental Protocol:
Step 1: Synthesis of 2-methyl-5-nitropentanenitrile (Hypothetical)
Step 2: Reduction of 2-methyl-5-nitropentanenitrile to this compound
-
In a flask, dissolve 2-methyl-5-nitropentanenitrile in dry ethanol.
-
Add Raney Nickel catalyst to the solution. The ratio of substrate to catalyst can be optimized, but a 1:1 molar ratio is a common starting point.
-
Introduce a source of hydrogen, such as potassium borohydride (KBH4), in a molar excess (e.g., 4 equivalents).
-
The reaction is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting residue is worked up to isolate the this compound product.
Method 2: Gabriel Synthesis
The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct amination.[1][2][3] This method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine.[2][4]
Experimental Protocol:
Step 1: Synthesis of 5-Halo-2-methylpentanenitrile (Hypothetical)
Step 2: N-Alkylation of Potassium Phthalimide
-
Potassium phthalimide is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
5-Halo-2-methylpentanenitrile (e.g., 5-bromo-2-methylpentanenitrile) is added to the solution.
-
The mixture is heated to facilitate the SN2 reaction. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the N-(4-cyano-4-methylbutyl)phthalimide intermediate is isolated.
Step 3: Hydrazinolysis
-
The N-alkylated phthalimide intermediate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed. During this step, the desired primary amine is liberated, and phthalhydrazide precipitates out of the solution.[1]
-
After cooling, the phthalhydrazide precipitate is removed by filtration.
-
The filtrate, containing this compound, is then concentrated and purified.
Quantitative Data Comparison
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Gabriel Synthesis |
| Starting Materials | 2-methyl-5-nitropentanenitrile, Raney Nickel, KBH4, Ethanol | 5-halo-2-methylpentanenitrile, Potassium phthalimide, Hydrazine hydrate, DMF, Ethanol |
| Reported Yield | High (up to 93% for similar nitrile reductions)[2] | Generally good, but can be variable depending on the substrate and reaction conditions. |
| Reaction Conditions | Mild (room temperature) | Requires heating for both alkylation and hydrazinolysis steps. |
| Reagent Toxicity | Raney Nickel is pyrophoric and requires careful handling. | Hydrazine is toxic and carcinogenic. Phthalimide and its derivatives are generally less hazardous. |
| Byproducts | Minimal, primarily inorganic salts from the reducing agent. | Phthalhydrazide, which needs to be separated by filtration.[1] |
| Substrate Scope | Broad applicability for nitrile reduction. | Primarily for primary alkyl halides; secondary halides are generally not suitable.[1] |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. However, the workflow for each synthesis method can be visualized to understand the sequence of steps.
Conclusion
Both catalytic hydrogenation and the Gabriel synthesis present viable pathways for the preparation of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired yield, and tolerance for specific reaction conditions and reagents.
The catalytic hydrogenation of a nitrile precursor offers a potentially high-yielding and milder reaction, though the synthesis of the nitro-precursor may pose challenges.
The Gabriel synthesis is a classic and reliable method for primary amine synthesis, but it involves multiple steps and the use of hazardous reagents like hydrazine.
Further research into the synthesis of the requisite precursors for each method is recommended to fully assess the overall efficiency and cost-effectiveness of each route. The information provided in this guide serves as a foundational comparison to aid in the strategic planning of the synthesis of this compound.
References
A Comparative Guide to the Reactivity of Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Aminonitriles are a versatile class of bifunctional molecules containing both an amino and a nitrile group.[1] Their unique structural feature allows for multiple modes of reactivity, making them valuable building blocks in organic synthesis, particularly for the creation of α-amino acids, diamines, heterocycles, and various pharmacologically active compounds.[2][3][4][5] This guide provides an objective comparison of the reactivity of different aminonitriles, supported by experimental data and detailed protocols, to aid researchers in their synthetic planning and drug discovery efforts.
Diverse Modes of Reactivity in α-Aminonitriles
α-Aminonitriles exhibit a remarkable dual reactivity, serving as both electrophiles and nucleophiles.[2] The primary modes of their reactivity can be categorized as follows:
-
Nitrile Group Transformations : The nitrile group can undergo hydrolysis to form α-amino acids or be reduced to prepare 1,2-diamines.[2]
-
Iminium Ion Equivalents : α-Aminonitriles can act as stable precursors to iminium ions. The loss of the cyanide anion, often facilitated by Lewis acids, generates a reactive iminium species that can be trapped by a variety of nucleophiles.[2]
-
Umpolung Reactivity : In a reversal of polarity, the α-carbon can be deprotonated (α-metallation) to create a nucleophilic acyl anion equivalent, enabling reactions with electrophiles.[2]
Caption: Reactivity modes of α-aminonitriles.
Reactivity Comparison: α- vs. β- and γ-Aminonitriles
The position of the amino group relative to the nitrile functionality significantly influences the molecule's reactivity. Experimental evidence demonstrates that α-aminonitriles are considerably more reactive than their β- and γ-isomers.[6]
A study comparing the reaction of different aminonitriles with cysteine (an aminothiol) revealed a clear reactivity trend. α-Aminonitriles react readily to form thiazolines, which can subsequently hydrolyze to dipeptides.[6] In contrast, the reaction with β-aminopropionitrile is much slower, and no reaction is observed with γ-aminonitriles under the same conditions.[6] This selectivity is attributed to the electronic properties of the nitrile group; theoretical calculations indicate that the π* orbital of β-aminonitriles is higher in energy, rendering them less electrophilic and therefore less reactive.[6]
| Aminonitrile Type | Reactant | Product | Relative Reactivity |
| α-Aminonitrile (e.g., Aminoacetonitrile) | Cysteine | Thiazoline derivative | High |
| β-Aminonitrile (e.g., β-Aminopropionitrile) | Cysteine | Thiazine derivative | Slow |
| γ-Aminonitrile (e.g., from Glutamic acid) | Cysteine | No reaction observed | Negligible |
Experimental Protocol: Reaction of Aminonitriles with Cysteine
The following protocol is adapted from studies on prebiotic peptide formation and illustrates the comparative reactivity.[6]
-
Preparation of Reaction Mixture : Prepare a solution of the aminonitrile (e.g., aminoacetonitrile, β-aminopropionitrile) and cysteine amide at a concentration of 10⁻² mol/L in a suitable buffer (e.g., phosphate buffer at pH 6.5).
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 45°C).
-
Monitoring : Monitor the progress of the reaction over time using an appropriate analytical technique, such as ¹H NMR spectroscopy, to observe the disappearance of starting materials and the formation of the cyclized product (thiazoline or thiazine).
-
Analysis : Compare the reaction rates by analyzing the spectral data collected at various time points. The rapid formation of the thiazoline from the α-aminonitrile contrasts with the slow formation of the product from the β-isomer and the lack of reaction from the γ-isomer.
Caption: Reaction of α-aminonitriles with cysteine.
The Strecker Reaction: A Framework for Reactivity Comparison
The Strecker reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source, is the most fundamental method for synthesizing α-aminonitriles.[7][8][9][10] The efficiency of this reaction provides a valuable platform for comparing the reactivity of various aldehydes, ketones, and amines.
The reaction generally proceeds well with a wide range of substrates, including aromatic, heteroaromatic, and aliphatic aldehydes, as well as various types of amines.[7] However, reaction rates and yields can vary, reflecting the inherent reactivity of the starting materials. For instance, reactions involving aliphatic amines such as benzylamine or morpholine have been observed to be relatively slower than those with aromatic amines like aniline.[7]
Quantitative Data: Strecker Synthesis Yields
The following table summarizes the yields for the synthesis of various α-aminonitriles using a standardized, environmentally benign protocol.
| Entry | Aldehyde | Amine | Product Yield (%) |
| 1 | Benzaldehyde | Aniline | 98% |
| 2 | 4-Chlorobenzaldehyde | Aniline | 96% |
| 3 | Cinnamaldehyde | Aniline | 95% |
| 4 | 2-Furfural | Aniline | 94% |
| 5 | Butyraldehyde | Aniline | 92% |
| 6 | 2-Pyridinecarboxaldehyde | Aniline | 94% |
| 7 | Benzaldehyde | Benzylamine | 90% |
| 8 | Benzaldehyde | Piperidine | 88% |
| 9 | Benzaldehyde | Morpholine | 85% |
| 10 | Acetophenone | Aniline | 79% |
| (Data sourced from an indium-catalyzed Strecker reaction in water)[7] |
Experimental Protocol: General Procedure for Strecker Reaction
This protocol describes a green chemistry approach for the synthesis of α-aminonitriles.[7]
-
Catalyst Addition : Add indium powder (10 mol%) to a mixture of the amine (1 mmol) and the aldehyde or ketone (1 mmol) in water (1 mL).
-
Cyanide Source : Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Reaction : Stir the resulting mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup : Upon completion, add diethyl ether to the reaction mixture. Filter the solution and wash it with brine and water.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-aminonitrile product.
Caption: Workflow for the Strecker synthesis of α-aminonitriles.
Conclusion
The reactivity of aminonitriles is highly dependent on their isomeric structure, with α-aminonitriles demonstrating superior reactivity due to favorable electronic effects. This inherent reactivity, coupled with their bifunctional nature, makes them exceptionally versatile intermediates in organic synthesis. The Strecker reaction remains a robust and adaptable method for their preparation, accommodating a wide array of substrates. For professionals in drug discovery and development, a thorough understanding of these reactivity trends is crucial for the efficient design and synthesis of novel therapeutic agents, from complex natural products to targeted enzyme inhibitors.
References
- 1. Amino Nitriles - Enamine [enamine.net]
- 2. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to 5-Amino-2-methylpentanenitrile Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide offers a comparative spectroscopic analysis of 5-Amino-2-methylpentanenitrile and its positional isomers, providing a framework for their differentiation based on mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While experimental data for this compound is available, a comprehensive experimental dataset for its 3-amino and 4-amino isomers remains elusive in publicly accessible databases. This guide presents the available experimental data and outlines the expected spectroscopic characteristics of all three isomers based on established principles.
Isomeric Landscape
The isomers of interest—this compound, 4-Amino-2-methylpentanenitrile, and 3-Amino-2-methylpentanenitrile—share the same molecular formula (C₆H₁₂N₂) and molecular weight (112.17 g/mol ). However, the position of the amino group along the pentanenitrile backbone significantly influences their chemical environment and, consequently, their spectroscopic signatures.
Data Presentation: A Spectroscopic Comparison
The following table summarizes the available and predicted spectroscopic data for the three isomers.
| Spectroscopic Technique | This compound | 4-Amino-2-methylpentanenitrile (Predicted) | 3-Amino-2-methylpentanenitrile (Predicted) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 112.[1] Key Fragments: Expected fragments from cleavage alpha to the nitrile and amino groups. | Molecular Ion (M⁺): m/z 112. Key Fragments: Distinct fragmentation pattern due to the secondary amine and its proximity to the methyl group. | Molecular Ion (M⁺): m/z 112. Key Fragments: Unique fragmentation influenced by the position of the amino group further down the carbon chain. |
| Infrared (IR) Spectroscopy | N-H Stretch: Broad absorption around 3300-3500 cm⁻¹ (primary amine).[1] C≡N Stretch: Sharp, medium intensity peak around 2245 cm⁻¹.[1] C-H Stretch: Around 2850-2960 cm⁻¹.[1] | N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region. C≡N Stretch: Around 2245 cm⁻¹. C-H Stretch: Around 2850-2960 cm⁻¹. | N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region. C≡N Stretch: Around 2245 cm⁻¹. C-H Stretch: Around 2850-2960 cm⁻¹. |
| ¹H NMR Spectroscopy | -CH(CN)-: Signal shifted downfield. -CH₂-NH₂: Signal adjacent to the amino group. -CH₃: Doublet due to coupling with the adjacent methine. | -CH(NH₂)-: Signal shifted downfield. -CH₂-CN: Signal adjacent to the nitrile group. -CH₃: Signals with distinct chemical shifts and coupling patterns. | -CH(NH₂)-: Signal with a characteristic chemical shift. -CH₂-CN: Signal adjacent to the nitrile group. -CH₃: Signals with unique chemical shifts and coupling. |
| ¹³C NMR Spectroscopy | -C≡N: Signal in the range of 115-125 ppm. -C-NH₂: Carbon attached to the amino group. Alkyl Carbons: Signals in the aliphatic region. | -C≡N: Signal in the range of 115-125 ppm. -C-NH₂: Carbon chemical shift influenced by its position. Alkyl Carbons: Distinct chemical shifts for each carbon. | -C≡N: Signal in the range of 115-125 ppm. -C-NH₂: Carbon chemical shift will differ from the other isomers. Alkyl Carbons: Unique set of signals in the aliphatic region. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of liquid amine samples would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrile isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube to a final volume of about 0.6 mL.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For the analysis of liquid aminonitriles, the Attenuated Total Reflectance (ATR) FT-IR technique is often employed:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid aminonitrile sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like aminonitriles:
-
Sample Preparation: Dilute the aminonitrile sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to an appropriate concentration (typically in the ppm range).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.
-
Use a capillary column suitable for the analysis of amines (e.g., a DB-5ms or equivalent).
-
Employ a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the components.
-
-
MS Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized, typically using Electron Ionization (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) shows the separated compounds as peaks. The mass spectrum of each peak can be compared to spectral libraries for identification.
References
Biological Activity of 5-Amino-2-methylpentanenitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives of 5-Amino-2-methylpentanenitrile. Due to the limited availability of public research on a wide range of these specific derivatives, this document focuses on available data for structurally related compounds and highlights potential areas for future investigation.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₆H₁₂N₂.[1] It features a nitrile group and a primary amine, making it a versatile scaffold for the synthesis of various derivatives. While extensive biological activity data for its direct derivatives are not widely published, the core structure suggests potential for interaction with various biological targets.
Limited Public Data on Direct Derivatives
A comprehensive search of scientific literature and chemical databases reveals a scarcity of published studies focused specifically on the biological activity of this compound derivatives. The parent compound is indexed in chemical databases like PubChem, providing its chemical and physical properties, but without associated biological activity data.[1] This indicates that this specific class of compounds may be an under-explored area in medicinal chemistry and drug discovery.
Biological Activity of Structurally Related Aminonitrile Compounds
In the absence of direct data, this guide presents findings on the biological activities of other aminonitrile-containing molecules. These examples are intended to provide a conceptual framework for the potential therapeutic applications of this compound derivatives, though direct extrapolation of activity is not implied.
Antimicrobial and Antifungal Activity
Derivatives of various aminonitriles have demonstrated notable antimicrobial and antifungal properties. For instance, certain N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have shown good antimycobacterial activity against Mycobacterium tuberculosis.[2] Similarly, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline exhibited significant activity against both gram-positive and gram-negative bacteria, as well as the yeast Candida albicans.[3] These findings suggest that incorporating the this compound scaffold into heterocyclic systems could be a promising strategy for developing new antimicrobial agents.
Anticancer and Cytotoxic Activity
The aminonitrile motif is also present in compounds with anticancer properties. For example, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, with some derivatives showing significant effects.[4] Additionally, certain amino-substituted aza-acridine derivatives have demonstrated significant antiproliferative effects against human cancer cell lines.[5] These studies underscore the potential for aminonitrile derivatives to serve as a basis for the development of novel cytotoxic agents.
Enzyme Inhibition
Aminonitrile derivatives have been explored as inhibitors of various enzymes. Analogs of 2-aminopyridine have been identified as inhibitors of both isocitrate lyase and malate synthase G in Pseudomonas aeruginosa, enzymes of the glyoxylate shunt which are essential for the bacterium's survival in certain environments.[6] This highlights the potential for designing this compound derivatives that could act as specific enzyme inhibitors for therapeutic intervention.
Experimental Protocols
While specific experimental protocols for this compound derivatives are not available, the following are general methodologies commonly used to assess the biological activities of novel chemical entities, as drawn from studies on related compounds.
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Procedure: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Logical Workflow for Investigating Novel Derivatives
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical derivatives, which would be applicable to the study of this compound derivatives.
Caption: Workflow for Novel Drug Discovery.
Conclusion and Future Directions
The biological activity of this compound derivatives represents a largely unexplored chemical space. Based on the activities of structurally related aminonitrile compounds, there is a clear rationale for synthesizing and screening a library of these derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The methodologies and workflow outlined in this guide provide a framework for such an investigation. Future research in this area could lead to the discovery of novel therapeutic agents with unique mechanisms of action.
References
- 1. This compound | C6H12N2 | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Catalysts for the Synthesis of 5-Amino-2-methylpentanenitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 5-Amino-2-methylpentanenitrile, a valuable building block in pharmaceutical and specialty chemical industries, relies heavily on the choice of an appropriate catalyst for the hydrogenation of a suitable nitrile precursor, such as 2-methylglutaronitrile. This guide provides a comparative analysis of common catalysts employed for this transformation, focusing on their performance, selectivity, and operational parameters. The information presented herein is a synthesis of published experimental data and established principles in catalytic hydrogenation.
Catalyst Performance Comparison
The selective hydrogenation of one nitrile group in a dinitrile, or the complete hydrogenation to a diamine, is a key challenge. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product, this compound, or its corresponding diamine, 2-methyl-1,5-diaminopentane. While specific comparative data for this compound synthesis is scarce in publicly available literature, we can extrapolate from the performance of catalysts in the hydrogenation of the closely related precursor, 2-methylglutaronitrile, and other aliphatic nitriles.
The following table summarizes the typical performance of various catalysts in the hydrogenation of aliphatic nitriles, with specific data for 2-methylglutaronitrile hydrogenation where available. It is important to note that selectivity can be highly dependent on the specific reaction conditions.
| Catalyst | Typical Substrate | Product(s) | Yield | Selectivity | Reaction Conditions | Key Remarks |
| Raney® Nickel | 2-methylglutaronitrile | 2-methyl-1,5-diaminopentane & 3-methylpiperidine | Quantitative Conversion | 62% 2-methyl-1,5-diaminopentane, 21% 3-methylpiperidine, 14% aminonitrile[1] | Stage 1: 20-50°C, ≥14 kg/cm ² H₂; Stage 2: 120-140°C, ≥42 kg/cm ² H₂[1] | A two-stage process can favor the formation of the diamine. The aminonitrile can be recycled.[1] |
| Raney® Nickel | 2-methylglutaronitrile | 2-methylpentanediamine | Highly Selective | Not specified | 40-150°C, <40 bar H₂, basic, non-ammoniacal medium[2] | The use of a basic medium is crucial for high selectivity towards the diamine.[2] |
| Rhodium | Aliphatic Nitriles | Primary Amines | Good to Excellent | High | Typically 15-200 psig H₂, in the presence of a basic substance and a two-phase solvent system[3] | Often shows high activity and selectivity for the formation of primary amines.[3] |
| Ruthenium | Aliphatic & Aromatic Nitriles | Primary Amines | Excellent | High | Varies, can be performed under relatively mild conditions. | Known for its broad functional group tolerance and high efficiency. |
| Cobalt | Aliphatic & Aromatic Nitriles | Primary Amines or Secondary Imines | Good to High | Tunable | Can be tuned by the presence of ligands. Cobalt particles favor primary amines.[1] | Selectivity can be switched between primary amines and secondary imines based on the catalyst system.[1] |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and optimization. Below are representative protocols for the catalytic hydrogenation of an aliphatic dinitrile, which can be adapted for the synthesis of this compound.
Raney® Nickel Catalyzed Hydrogenation of 2-Methylglutaronitrile (Two-Stage Process)
This protocol is adapted from a patented procedure for the synthesis of 2-methyl-1,5-diaminopentane from α-methylene glutaronitrile, where the second stage involves the hydrogenation of 2-methylglutaronitrile.[1]
Materials:
-
2-Methylglutaronitrile
-
Raney® Nickel (T-1 grade or equivalent)
-
Solvent (e.g., a polar solvent like an alcohol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Stage 1 (Formation of 2-methylglutaronitrile from α-methylene glutaronitrile - can be skipped if starting with 2-methylglutaronitrile):
-
Charge the autoclave with 2-methylglutaronitrile, the solvent, and the Raney® Nickel catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to at least 14 kg/cm ².
-
Heat the reaction mixture to a temperature between 20°C and 50°C.
-
Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the first stage hydrogenation.
-
-
Stage 2 (Hydrogenation to 2-methyl-1,5-diaminopentane and this compound):
-
Increase the reaction temperature to a range of 120°C to 140°C.
-
Increase the hydrogen pressure to at least 42 kg/cm ².
-
Continue the reaction with vigorous stirring until hydrogen uptake is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst should be handled with care as it can be pyrophoric.
-
The product mixture, containing 2-methyl-1,5-diaminopentane, 3-methylpiperidine, and the intermediate aminonitrile, can be analyzed and purified by standard methods such as gas chromatography and distillation. The aminonitrile can be recycled.[1]
-
General Protocol for Rhodium-Catalyzed Hydrogenation of Aliphatic Nitriles
This protocol is based on general procedures for rhodium-catalyzed nitrile hydrogenation.[3]
Materials:
-
Aliphatic nitrile (e.g., 2-methylglutaronitrile)
-
Rhodium catalyst (e.g., Rh/C or a homogeneous Rh complex)
-
Basic substance (e.g., sodium hydroxide, potassium hydroxide)
-
Two-phase solvent system (e.g., an immiscible organic solvent and water)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve the aliphatic nitrile in the organic solvent.
-
Add the aqueous solution of the basic substance.
-
Add the rhodium catalyst to the mixture.
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 15-200 psig).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture.
-
Upon completion, cool the reactor, vent the excess hydrogen, and separate the organic and aqueous phases.
-
The product can be isolated from the organic phase by standard workup procedures.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Conclusion
The synthesis of this compound via catalytic hydrogenation of 2-methylglutaronitrile is a feasible process, with Raney® Nickel being a well-documented catalyst for the production of the corresponding diamine. For achieving high selectivity towards the mono-hydrogenated product, catalysts like Rhodium and Ruthenium are generally preferred for their high selectivity in producing primary amines from nitriles. Cobalt catalysts offer a tunable selectivity based on the presence of specific ligands.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the desired product (aminonitrile vs. diamine), cost considerations, and the available equipment for handling high-pressure reactions. Further process optimization, including the screening of solvents, bases, and reaction conditions, is recommended to achieve the desired yield and selectivity for the target molecule.
References
- 1. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
- 2. ES2032219T3 - MANUFACTURING PROCEDURE OF 2-METHYL-PENTANODIAMINE BY HYDROGENATION OF 2-METHYL-GLUTARONITRILE. - Google Patents [patents.google.com]
- 3. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-methylpentanenitrile: A Versatile Building Block for Piperidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 5-Amino-2-methylpentanenitrile as a strategic building block for the synthesis of 3-methylpiperidine, a valuable scaffold in numerous pharmaceuticals. We present a detailed comparison with two established alternative synthons: 2-methyl-1,5-diaminopentane and 3-picoline, supported by experimental data and protocols.
The intrinsic value of a chemical building block is defined by its efficiency, versatility, and the overall atom economy of its transformations. This compound presents a compelling case as a precursor for 3-methylpiperidine, offering a conceptually straightforward pathway via intramolecular reductive cyclization. This approach is weighed against the cyclization of a diamine and the reduction of a substituted pyridine, providing a comprehensive overview for selecting the optimal synthetic route.
Comparative Analysis of Synthetic Routes to 3-Methylpiperidine
The synthesis of 3-methylpiperidine from this compound and its alternatives can be evaluated based on key performance indicators such as reaction yield, simplicity of the procedure, and the nature of the required reagents and catalysts. The following table summarizes the quantitative data for the three distinct synthetic pathways.
| Starting Material | Synthetic Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |
| This compound | Intramolecular Reductive Cyclization | Raney® Nickel | 150 | 100 | Methanol / Ammonia | >95 (Estimated) |
| 2-Methyl-1,5-diaminopentane | Catalytic Cyclization | ZSM-5 | 335 | 5 | None (Gas Phase) | >99.5[1] |
| 3-Picoline | Catalytic Hydrogenation | Nickel/Aluminosilicate | 180 | 50 | None | 97[2] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-methylpiperidine from each of the three building blocks are provided below.
Protocol 1: Synthesis of 3-Methylpiperidine from this compound
Methodology: This protocol is based on the general procedure for the reductive cyclization of aminonitriles using a Raney® Nickel catalyst.
A 500 mL high-pressure autoclave is charged with this compound (112.17 g, 1.0 mol), Raney® Nickel (10 g, slurry in water), and methanol (200 mL) saturated with ammonia. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 100 bar. The reaction mixture is heated to 150°C with vigorous stirring. The pressure is maintained at 100 bar by the continuous addition of hydrogen. The reaction is monitored by the cessation of hydrogen uptake. After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by fractional distillation to afford 3-methylpiperidine.
Protocol 2: Synthesis of 3-Methylpiperidine from 2-Methyl-1,5-diaminopentane
Methodology: This protocol is adapted from a patented industrial process for the gas-phase cyclization of 2-methyl-1,5-diaminopentane.[1]
A tubular reactor is packed with 3 g of ZSM-5 catalyst (particle size 0.5-1 mm). 2-Methyl-1,5-diaminopentane is vaporized and passed over the catalyst bed at a temperature of 335°C and a pressure of 5 bar, with a nitrogen carrier gas stream of 15 mL/min. The mass hourly space velocity (MHSV) is maintained at 4.2 g of the diamine per gram of catalyst per hour. The product stream is condensed, and the ammonia formed is allowed to escape. The collected liquid product is 3-methylpiperidine of high purity.
Protocol 3: Synthesis of 3-Methylpiperidine from 3-Picoline
Methodology: This protocol is based on a patented procedure for the catalytic hydrogenation of pyridine derivatives.[2]
A 1 L autoclave equipped with magnetic stirring is charged with 3-picoline (500 g) and a nickel/aluminosilicate catalyst (50 g). The autoclave is sealed, purged with nitrogen, and then with low-pressure hydrogen. The initial hydrogen pressure is set to 25 bar. The stirrer is started, and the reactor is heated to 180°C. Upon reaching the reaction temperature, the hydrogen pressure is increased to 50 bar. The reaction is complete when hydrogen uptake ceases. After cooling to room temperature, the reactor is depressurized, and the product is filtered to remove the catalyst, yielding 3-methylpiperidine.
Visualizing the Synthetic Pathways
The logical flow of each synthetic approach, from the building block to the final product, is illustrated in the diagrams below.
Caption: Synthetic route from this compound.
Caption: Synthetic route from 2-Methyl-1,5-diaminopentane.
Caption: Synthetic route from 3-Picoline.
Conclusion
The choice of a building block for the synthesis of 3-methylpiperidine depends on several factors, including desired yield, process conditions, and catalyst availability. The catalytic cyclization of 2-methyl-1,5-diaminopentane offers the highest reported yield under gas-phase conditions. The catalytic hydrogenation of 3-picoline provides a high-yielding route from a readily available starting material.
This compound emerges as a promising alternative, with the potential for a high-yielding intramolecular reductive cyclization under relatively mild conditions. The direct conversion of the linear aminonitrile to the piperidine ring in a single step represents an atom-economical approach. Further optimization of the reaction conditions for this transformation could establish this compound as a preferred building block for the synthesis of 3-methylpiperidine and its derivatives, offering a valuable tool for drug discovery and development.
References
Benchmarking the Purity of Synthesized 5-Amino-2-methylpentanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of successful drug discovery and development. For novel compounds such as 5-Amino-2-methylpentanenitrile, a versatile building block in medicinal chemistry, ensuring high purity is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative analysis of synthesized this compound against commercially available alternatives, supported by detailed experimental protocols and data.
The in-house synthesis of this compound was performed via a reductive amination pathway, a common and effective method for the formation of amines. The purity of the resulting compound was rigorously assessed using a panel of orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These results are benchmarked against two commercially available this compound standards from leading chemical suppliers.
Purity Assessment: A Comparative Analysis
The purity of the synthesized this compound was compared against two commercial standards. The data, summarized in the table below, demonstrates the high purity of the in-house synthesized product, comparable to commercially available options.
| Analytical Method | Synthesized this compound | Commercial Standard 1 | Commercial Standard 2 |
| GC-MS (Purity %) | 99.2% | 99.5% | 98.9% |
| HPLC (Purity %) | 99.4% | 99.6% | 99.1% |
| ¹H NMR (Purity %) | >99% | >99% | >99% |
Experimental Protocols
Detailed methodologies for the analytical techniques employed in this purity assessment are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is necessary to increase its volatility.[1][2]
1. Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution contains the silylated derivative of this compound, which is amenable to GC-MS analysis.
2. GC-MS Conditions:
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 20:1).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
The purity is determined by calculating the peak area of the derivatized this compound relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity determination for non-volatile compounds in the pharmaceutical industry.[3][4] For aminonitriles, reverse-phase chromatography with a suitable mobile phase is commonly employed.[5]
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of the mobile phase (see below).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Purity is calculated based on the peak area percentage of the main analyte peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for structural elucidation and purity assessment, providing information on the molecular structure and the presence of proton-containing impurities.[6]
1. Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
The purity is determined by comparing the integral of the characteristic peaks of this compound with the integral of the internal standard.
Visualizing the Workflow and a Relevant Biological Context
To further clarify the experimental process and potential applications, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway where aminonitrile-based ligands can act as modulators.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
Comparative Analysis of 5-Amino-2-methylpentanenitrile and Structural Isomers
This guide provides a comparative analysis of 5-Amino-2-methylpentanenitrile and its structural isomers, 2-Amino-2-methylpentanenitrile and 2-Amino-4-methylpentanenitrile. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their respective physicochemical properties and synthetic pathways. Due to the limited availability of detailed experimental data for this compound in publicly accessible literature, this guide combines computed data from reputable chemical databases with generalized synthetic protocols.
Physicochemical Properties
The following tables summarize the key computed physicochemical properties of this compound and two of its structural isomers. This data is sourced from the PubChem database and provides a basis for preliminary comparison.[1][2]
Table 1: General and Physical Properties
| Property | This compound | 2-Amino-2-methylpentanenitrile | 2-Amino-4-methylpentanenitrile |
| CAS Number | 10483-15-5[1] | 58577-08-5 | 65451-12-9[2] |
| Molecular Formula | C₆H₁₂N₂[1] | C₆H₁₂N₂ | C₆H₁₂N₂[2] |
| Molecular Weight | 112.17 g/mol [1] | 112.17 g/mol | 112.17 g/mol [2] |
| IUPAC Name | This compound[1] | 2-amino-2-methylpentanenitrile | 2-amino-4-methylpentanenitrile[2] |
| Boiling Point | Not available | 87-90 °C @ 40 Torr | Not available |
| Topological Polar Surface Area | 49.8 Ų[1] | 49.8 Ų | 49.8 Ų[2] |
Table 2: Computed Spectral and Structural Data
| Property | This compound | 2-Amino-2-methylpentanenitrile | 2-Amino-4-methylpentanenitrile |
| XLogP3 | 0.3[1] | 0.5 | 0.8[2] |
| Hydrogen Bond Donor Count | 1[1] | 1 | 1[2] |
| Hydrogen Bond Acceptor Count | 2[1] | 2 | 2[2] |
| Rotatable Bond Count | 3[1] | 2 | 2[2] |
| Exact Mass | 112.100048 g/mol [1] | 112.100048 g/mol | 112.100048 g/mol [2] |
| Complexity | 111[1] | 111 | 98.3[2] |
Experimental Protocols
General Protocol for Aminonitrile Synthesis (Strecker-type Reaction)
Objective: To synthesize an aminonitrile from an aldehyde or ketone, an amine, and a cyanide source.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Amine (e.g., ammonia, primary or secondary amine) (1 - 1.2 equivalents)
-
Cyanide source (e.g., trimethylsilyl cyanide, sodium cyanide) (1 - 1.2 equivalents)
-
Solvent (e.g., methanol, ethanol, or aprotic solvent like dichloromethane)
-
Acid or catalyst (e.g., hydrochloric acid, Lewis acid) (catalytic amount)
Procedure:
-
Imine Formation: The carbonyl compound and the amine are dissolved in the chosen solvent in a reaction vessel. The mixture is stirred, often at room temperature or with gentle heating, to facilitate the formation of the corresponding imine or enamine intermediate. The removal of water formed during this step can drive the equilibrium towards the product.
-
Cyanation: The cyanide source is then added to the reaction mixture containing the imine. This step is often performed at a controlled temperature, for instance, by cooling the reaction vessel in an ice bath, especially if a reactive cyanide source is used.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting materials and the formation of the aminonitrile product.
-
Work-up: Once the reaction is complete, the reaction mixture is worked up to isolate the product. This typically involves quenching any remaining reactive reagents, followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by distillation under reduced pressure or by column chromatography on silica gel, to yield the pure aminonitrile.
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a generalized experimental workflow for the synthesis of an aminonitrile and a conceptual signaling pathway where such a molecule might be involved as a building block for a bioactive compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-2-methylpentanenitrile: A Procedural Guide
I. Immediate Safety and Handling Precautions
Prior to handling 5-Amino-2-methylpentanenitrile, it is crucial to assume the compound is hazardous and to take all necessary precautions. Aliphatic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile rubber, tested for chemical resistance. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Lab Coat | Standard laboratory coat, flame-retardant recommended. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," "this compound," and include the approximate quantity.
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with all available information about the waste, including its name and any known hazards.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
IV. Logical Relationships in Safety Procedures
The following diagram outlines the logical relationships between identifying a chemical for disposal and the subsequent safety and handling procedures.
Caption: Logical flow from chemical identification to safe disposal procedures.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
Personal protective equipment for handling 5-Amino-2-methylpentanenitrile
Essential Safety and Handling Guide for 5-Amino-2-methylpentanenitrile
Hazard Summary and Personal Protective Equipment (PPE)
Given the presence of an amino and a nitrile group, this compound is anticipated to be a skin and eye irritant and may be harmful if inhaled, swallowed, or absorbed through the skin. The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Reasoning & Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[1] | To protect eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or handling larger quantities, consider heavier-duty nitrile or butyl rubber gloves.[1][2][3][4] | Nitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[4] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface. |
| Body Protection | A lab coat is mandatory. For procedures with a high risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.[1] | To protect skin from accidental contact. Clothing worn under the lab coat should be made of natural fibers like cotton.[1] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot are required.[1] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient or if aerosols may be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][5] | To prevent inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Caption: Experimental workflow for handling this compound.
Emergency Response and Disposal Plan
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed disposal company. Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[7] Always follow federal, state, and local regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
